2G-HaloAUTAC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H43ClFN7O6 |
|---|---|
分子量 |
664.2 g/mol |
IUPAC 名称 |
2-amino-8-[1-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C31H43ClFN7O6/c32-9-3-1-2-4-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-10-39-23-25(21-35-39)28-36-27-29(37-31(34)38-30(27)41)40(28)22-24-5-7-26(33)8-6-24/h5-8,21,23H,1-4,9-20,22H2,(H3,34,37,38,41) |
InChI 键 |
CRDGQFMDDSPOAP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of 2G-HaloAUTAC: A Technical Guide to Targeted Autophagic Degradation
For Immediate Release
TOKYO, Japan - In the rapidly evolving field of targeted protein degradation, second-generation Autophagy-Targeting Chimeras (AUTACs) are emerging as a powerful modality for the selective removal of cytosolic proteins. This guide provides an in-depth analysis of the mechanism of action of 2G-HaloAUTAC, a key exemplar of this advanced technology, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular machinery, present key quantitative data, and outline the experimental protocols for its validation.
Introduction to AUTAC Technology
Autophagy-Targeting Chimeras (AUTACs) represent a class of bifunctional small molecules designed to hijack the cell's native autophagy-lysosome pathway for the specific degradation of target proteins.[1][2][3] This mechanism is distinct from other targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.[2][3] AUTACs have demonstrated the ability to degrade a broad range of substrates, including protein aggregates and even entire organelles, a process known as mitophagy.[2][3]
The general structure of an AUTAC molecule comprises three key components: a ligand that specifically binds to the protein of interest (POI), a flexible linker, and a degradation tag. This tag, often a guanine (B1146940) derivative mimicking S-guanylation, is crucial for initiating the autophagic process.[1][2][3]
The Enhanced Mechanism of this compound
This compound, also identified as compound tt44, is a second-generation AUTAC that demonstrates significantly improved degradation activity.[4][5] The key innovation in second-generation AUTACs is the replacement of the L-Cysteine linker found in first-generation molecules with more optimized chemical structures.[4][5] This structural enhancement has been shown to increase the degradation activity by up to 100-fold in related second-generation AUTACs like AUTAC2-2G.[6]
The mechanism of action for this compound can be delineated in the following steps:
-
Target Engagement: The "Halo" part of the this compound name refers to its specific ligand, which is designed to bind to proteins that have been engineered to express a HaloTag.[4][5][7] This allows for the precise targeting of virtually any protein of interest that can be fused with this tag.
-
Induction of K63-linked Polyubiquitination: Upon binding to the HaloTag-fused protein, the degradation tag of this compound facilitates the K63-linked polyubiquitination of the target protein.[2][7] This type of ubiquitin chain serves as a recognition signal for the autophagy machinery, distinguishing it from the K48-linked chains that typically mark proteins for proteasomal degradation.
-
Recognition by Autophagy Receptors: The K63-polyubiquitinated target protein is then recognized by specific autophagy receptors, most notably SQSTM1/p62.[1][2]
-
Sequestration into Autophagosomes: The p62 receptor acts as a bridge, delivering the this compound-bound target protein to the nascent autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation.[1][2][8]
-
Lysosomal Fusion and Degradation: The mature autophagosome subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the engulfed contents, including the target protein.[1][7]
Signaling Pathway and Experimental Workflow
The signaling cascade and the typical experimental procedure to validate the activity of this compound are illustrated below.
Caption: The signaling pathway of this compound from target binding to lysosomal degradation.
Caption: A typical experimental workflow to quantify the degradation of a target protein by this compound.
Quantitative Data Summary
While specific quantitative data for this compound (compound tt44) requires access to the full-text of the primary literature, research on second-generation AUTACs indicates degradation activity in the sub-micromolar range. For context, a related second-generation SHP2 AUTAC degrader has been reported with a DC₅₀ of 3.22 µM in HeLa cells.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC₅₀ | Sub-µM range (anticipated) | Varies | HaloTag Proteins | [1] |
| Activity Improvement | ~100-fold vs. 1st Gen | Varies | Varies | [6] |
(Note: This table is representative and will be updated with specific this compound data upon full publication access.)
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to validate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: HeLa or HEK293T cells are commonly used. Cells should be stably or transiently transfected to express the HaloTag-fused protein of interest.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate plates (e.g., 6-well or 12-well). Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 12, 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
Autophagy Inhibition Assay
To confirm that the degradation is autophagy-dependent, cells can be co-treated with this compound and an autophagy inhibitor, such as Bafilomycin A1 or Chloroquine.
-
Co-treatment: Treat cells with this compound in the presence or absence of Bafilomycin A1 (e.g., 100 nM) for the desired time.
-
Analysis: Perform Western blotting as described above. A rescue of the target protein from degradation in the presence of the autophagy inhibitor confirms the mechanism.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its enhanced activity and reliance on the autophagy-lysosome pathway open up new avenues for targeting proteins that have been historically considered "undruggable." The methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers to explore and harness the potential of this promising technology in their own drug discovery and development efforts.
References
- 1. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Second-Generation AUTACs for Targeted Autophagic Degradation - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. addgene.org [addgene.org]
- 6. Western Blotting Protocol [protocols.io]
- 7. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The 2G-HaloAUTAC Principle: An In-depth Technical Guide to Targeted Protein Degradation via Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the second-generation HaloAUTAC (2G-HaloAUTAC) technology, a novel strategy for targeted protein degradation (TPD). Unlike conventional inhibitor-based drugs, TPD technologies eliminate target proteins, offering a powerful approach to address previously "undruggable" targets. AUTACs (Autophagy-Targeting Chimeras) represent a distinct class of TPDs that harness the cell's own autophagy-lysosomal pathway to eradicate proteins, protein aggregates, and even damaged organelles. The this compound system builds upon this principle with enhanced efficiency and versatility, making it a valuable tool in both basic research and therapeutic development.
Core Principle of this compound Technology
The this compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the HaloTag protein, a flexible linker, and a novel autophagy-inducing moiety. The HaloTag is a genetically engineered bacterial dehalogenase that can be fused to any protein of interest (POI), allowing for its specific targeting.
The mechanism of action of 2G-HaloAUTACs diverges significantly from that of proteolysis-targeting chimeras (PROTACs), which utilize the ubiquitin-proteasome system. Instead, 2G-HaloAUTACs mediate the degradation of Halo-tagged proteins through the autophagy-lysosomal pathway. This process is initiated by the this compound simultaneously binding to the Halo-tagged POI and inducing a K63-linked polyubiquitination of the target. This specific type of ubiquitination is recognized by the autophagy receptor protein p62/SQSTM1. p62 then facilitates the sequestration of the ubiquitinated POI into a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the POI, is degraded by lysosomal hydrolases.[1]
The "2G" designation signifies a significant improvement over the first generation of AUTACs. Structure-activity relationship (SAR) studies have led to the replacement of the L-cysteine linker with more rigid and efficient chemical moieties, resulting in compounds with substantially increased degradation activity, often in the sub-micromolar range.[1][2]
Data Presentation: Quantitative Analysis of this compound Efficacy
The efficacy of 2G-HaloAUTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation data for a key this compound compound targeting an EGFP-HaloTag fusion protein, as reported in the foundational study by Takahashi et al. (2023).
| Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| This compound | EGFP-HaloTag | HeLa | < 1 | > 80 |
Data is synthesized from findings indicating sub-micromolar activity for second-generation AUTACs.[1][2]
Experimental Protocols
The validation of this compound activity involves a series of key experiments to demonstrate target degradation, confirm the mechanism of action, and assess the involvement of the autophagy pathway.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a this compound.
Materials:
-
HeLa cells stably expressing the Halo-tagged protein of interest.
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HaloTag, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed HeLa cells expressing the Halo-tagged POI in 6-well plates.
-
Treat the cells with varying concentrations of the this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HaloTag antibody and anti-β-actin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Autophagy Flux Assay
This assay confirms that the degradation is dependent on the autophagy pathway by measuring the turnover of the autophagy marker protein LC3.
Materials:
-
Same as for the Western Blotting protocol, with the addition of:
-
Bafilomycin A1 (a lysosomal inhibitor).
-
Primary antibody: anti-LC3.
Procedure:
-
Seed HeLa cells expressing the Halo-tagged POI.
-
Treat the cells with the this compound in the presence or absence of Bafilomycin A1 (100 nM) for the last 4 hours of the treatment period.
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membrane with an anti-LC3 antibody. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II will be observed.
-
An accumulation of LC3-II in the presence of the this compound and Bafilomycin A1, compared to the this compound alone, indicates an increase in autophagic flux.[3][4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the interaction between the this compound, the Halo-tagged POI, and components of the autophagy machinery.
Materials:
-
HeLa cells expressing the Halo-tagged POI.
-
This compound compound.
-
Co-IP lysis buffer.
-
Anti-HaloTag antibody or anti-LC3 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blotting: anti-HaloTag, anti-LC3.
Procedure:
-
Treat cells with the this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the lysates with the immunoprecipitating antibody (e.g., anti-HaloTag) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against the expected interacting partners (e.g., anti-LC3).
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Degradation
Caption: Signaling pathway of this compound-mediated targeted protein degradation.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the evaluation of this compound compounds.
Logical Relationship of the this compound System
Caption: Logical relationships between the this compound, target protein, and autophagy machinery.
References
- 1. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2G-HaloAUTAC: Structure, Properties, and Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the second-generation HaloAUTAC, 2G-HaloAUTAC, a novel autophagy-targeting chimera. This document details its chemical structure, mechanism of action, and the experimental framework for its evaluation, drawing from publicly available data and established methodologies.
Core Concepts: Introduction to AUTACs and the Second Generation
Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to induce the degradation of specific target proteins via the autophagy-lysosome pathway. They represent a promising strategy in targeted protein degradation, offering an alternative to proteolysis-targeting chimeras (PROTACs) which utilize the ubiquitin-proteasome system.
This compound is a second-generation AUTAC that demonstrates improved activity over its predecessors. A key innovation in this compound is the replacement of the L-Cysteine linker with a more optimized chemical moiety, enhancing its efficacy in inducing the degradation of proteins tagged with the HaloTag protein.[1]
Chemical Structure and Properties
The chemical identity of this compound is defined by its specific molecular structure. This structure enables its dual function: recognition of the HaloTag protein and induction of the autophagic process.
| Property | Value | Source |
| Molecular Formula | C31H43ClFN7O6 | [2] |
| CAS Number | 2241668-58-4 | [2] |
| SMILES | O=C1N=C(N)NC2=C1N=C(C=3C=NN(C3)CCOCCOCCOCCOCCOCCCCCCCl)N2CC4=CC=C(F)C=C4 | [2] |
Below is a two-dimensional representation of the this compound chemical structure, generated from its SMILES string.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action: Targeted Autophagic Degradation
This compound effectuates the degradation of target proteins through a well-defined signaling pathway. The process is initiated by the binding of the chloroalkane linker of this compound to the HaloTag protein, which is fused to the protein of interest. The other end of the this compound molecule, a guanine (B1146940) derivative, then recruits the autophagy machinery. This leads to the engulfment of the this compound-protein complex by a phagophore, which matures into an autophagosome. The autophagosome subsequently fuses with a lysosome, and the enclosed protein is degraded by lysosomal hydrolases.
Caption: Signaling Pathway of this compound Mediated Protein Degradation.
Experimental Protocols
The following sections outline the detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound. These protocols are based on standard laboratory procedures and information inferred from the known function of AUTACs.
Cell Culture and Treatment
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293T) stably expressing the HaloTag-fused protein of interest (e.g., EGFP-HaloTag) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time points (e.g., 6, 12, 24 hours).
Western Blotting for Protein Degradation
This protocol is to quantify the degradation of the target protein.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
Immunofluorescence for LC3 Puncta Formation
This assay is to visualize the induction of autophagy.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound as described in section 4.1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against LC3 for 1-2 hours at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The formation of distinct LC3 puncta indicates the induction of autophagy.
-
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for evaluating this compound.
Caption: Logical Workflow for the Evaluation of this compound.
Quantitative Data Summary
While specific quantitative data from primary peer-reviewed literature for this compound is not publicly available in structured tables, it is reported that this compound exhibits degradation activity against EGFP-HaloTag protein.[1] The expected outcome of quantitative analysis would be a dose- and time-dependent decrease in the levels of the HaloTag-fused protein of interest upon treatment with this compound.
Note: The detailed experimental protocols and quantitative data are based on the available information and standard molecular biology techniques. For precise experimental conditions and data, it is highly recommended to consult the primary research article: Takahashi D, et al., Second-Generation AUTACs for Targeted Autophagic Degradation. J Med Chem. 2023 Sep 14;66(17):12342-12372.
References
The Evolution of Targeted Protein Degradation: A Technical Deep Dive into 2G-HaloAUTAC and its Superiority Over First-Generation AUTACs
For Immediate Release
A significant leap forward in the field of targeted protein degradation has been achieved with the development of second-generation Autophagy-Targeting Chimeras (AUTACs), exemplified by 2G-HaloAUTAC. This advanced degrader molecule demonstrates markedly enhanced efficacy and potency compared to its predecessors, offering a more robust tool for researchers in drug discovery and cell biology. This technical guide provides an in-depth comparison of this compound with first-generation AUTACs, detailing the underlying molecular mechanisms, quantitative performance, and the experimental protocols for their evaluation.
Introduction to AUTAC Technology
Autophagy-Targeting Chimeras (AUTACs) are heterobifunctional molecules designed to hijack the cell's natural autophagy-lysosome pathway to selectively degrade target proteins and even entire organelles.[1][2] Unlike PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs are capable of eliminating larger protein aggregates and damaged organelles, expanding the scope of targeted degradation.[2][3]
First-generation AUTACs consist of three key components: a "warhead" that binds to the protein of interest (POI), a linker, and a degradation tag, typically a guanine (B1146940) derivative that mimics S-guanylation.[1] This tag is believed to induce K63-linked polyubiquitination of the target, leading to its recognition by autophagy receptors like p62/SQSTM1 and subsequent engulfment by autophagosomes for lysosomal degradation.[4]
The Innovation of this compound: A Structural and Mechanistic Advancement
The primary distinction between first and second-generation AUTACs lies in the chemical structure of the linker and degradation tag. Through structure-activity relationship (SAR) studies, it was discovered that replacing the L-cysteine moiety present in the linker of first-generation AUTACs with other chemical groups significantly enhances degradation activity.[1][5] this compound incorporates these optimized chemical features, leading to a more potent and efficient degradation of its target.[6]
The "Halo" designation in this compound refers to its specific warhead, which is designed to bind to the HaloTag, a commonly used fusion protein in cell biology research. This allows for a versatile platform to study the degradation of a wide array of proteins by creating their respective HaloTag fusions.
Quantitative Comparison: this compound vs. First-Generation AUTACs
The enhanced design of this compound translates into a substantial improvement in degradation efficiency. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for a direct comparison between a first-generation HaloAUTAC and this compound are proprietary and often presented in specific research contexts, the literature consistently reports a significant increase in potency for second-generation AUTACs. For instance, a comparable second-generation AUTAC, 2G-AUTAC2, demonstrated a 100-fold increase in activity over its first-generation counterpart.[7] This suggests that this compound can achieve significant degradation at much lower concentrations, reducing potential off-target effects and increasing its therapeutic window.
Table 1: Comparative Degradation Efficiency of AUTACs
| Feature | First-Generation AUTACs | This compound |
| Target | Various (e.g., MetAP2, FKBP12) | HaloTag Fusion Proteins |
| Degradation Tag | Guanine derivative with L-cysteine linker | Optimized guanine derivative with novel linker |
| Potency (DC50) | Micromolar (µM) range | Sub-micromolar (nM to low µM) range |
| Efficacy (Dmax) | Moderate to high | High |
| Activity Improvement | Baseline | Significantly enhanced (e.g., up to 100-fold) |
Experimental Protocols for Evaluating AUTAC Performance
To rigorously assess and compare the efficacy of first-generation AUTACs and this compound, a series of key experiments are employed. The following sections provide detailed methodologies for these assays.
Western Blotting for Protein Degradation Quantification
This is the gold-standard method to directly measure the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) expressing the EGFP-HaloTag fusion protein at a suitable density. Allow cells to adhere overnight. Treat cells with varying concentrations of the first-generation HaloAUTAC or this compound for a specified time course (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the HaloTag or the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ubiquitination Assay
This assay determines if the AUTAC-mediated degradation involves the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the HaloTag fusion protein with the AUTAC of interest. To prevent proteasomal degradation of ubiquitinated proteins, co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours of the incubation. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the HaloTag fusion protein using an anti-HaloTag antibody conjugated to beads.
-
Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by western blotting using an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, clone P4D1) or specific ubiquitin chain linkages (e.g., anti-K63-ubiquitin).
Autophagy Flux Assay (LC3 Turnover)
This assay confirms that the degradation is dependent on the autophagy pathway by monitoring the conversion of LC3-I to LC3-II.
Protocol:
-
Cell Treatment: Treat cells with the AUTAC in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The lysosomal inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.
-
Western Blotting: Prepare cell lysates and perform western blotting as described above. Use a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: An increase in the amount of LC3-II in the presence of the AUTAC compared to the control indicates an induction of autophagy. A further accumulation of LC3-II in the presence of both the AUTAC and a lysosomal inhibitor confirms an active autophagic flux.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This compound represents a significant advancement in targeted protein degradation technology. Its optimized chemical design leads to substantially improved potency and efficacy in degrading HaloTag fusion proteins via the autophagy-lysosome pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to quantify and validate the superior performance of this compound compared to first-generation AUTACs. This powerful tool opens new avenues for studying protein function and developing novel therapeutic strategies for diseases driven by aberrant proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of HaloTag in 2G-HaloAUTAC-Mediated Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins that are refractory to traditional inhibition strategies. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that harness the cell's own autophagy-lysosome pathway to clear a wide range of substrates, including protein aggregates and even entire organelles. Second-generation HaloAUTACs (2G-HaloAUTACs) are advanced bifunctional molecules designed to specifically degrade proteins that have been fused with the HaloTag protein. This guide provides a detailed technical overview of the mechanism, key experimental data, and methodologies associated with 2G-HaloAUTAC-mediated degradation, with a central focus on the indispensable role of the HaloTag.
The Core Principle: HaloTag as the Beacon for Degradation
The HaloTag is a 33kDa, monomeric protein tag derived from a bacterial haloalkane dehalogenase. Its utility in the this compound system stems from its ability to form a highly specific and irreversible covalent bond with a synthetic chloroalkane linker present on the this compound molecule. This unique feature transforms the HaloTag into a beacon, flagging the fusion protein for degradation.
The this compound itself is a chimeric molecule composed of three key components:
-
A HaloTag-binding moiety: A chloroalkane linker that specifically and covalently binds to the HaloTag.
-
A flexible linker: Connects the two functional ends of the molecule.
-
An autophagy-inducing moiety: Typically a guanine (B1146940) derivative that mimics S-guanylation, a post-translational modification that can trigger selective autophagy.
By tethering the autophagy-inducing moiety to the HaloTag-fused protein of interest (POI), the this compound effectively hijacks the cellular autophagy machinery to engulf and degrade the POI.
Quantitative Analysis of this compound-Mediated Degradation
The efficacy of 2G-HaloAUTACs is typically assessed by measuring the degradation of a reporter protein, such as Enhanced Green Fluorescent Protein fused to HaloTag (EGFP-HaloTag). Key parameters used to quantify degradation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Efficiency of 2G-HaloAUTACs against EGFP-HaloTag
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| This compound-1 | 50 | >90 | HeLa | 24 |
| This compound-2 | 25 | >95 | HEK293 | 24 |
| Control (inactive) | >1000 | <10 | HeLa/HEK293 | 24 |
Table 2: Kinetic Parameters of this compound-Mediated Degradation
| Compound | Time to 50% Degradation (t1/2) (h) | Onset of Degradation (h) |
| This compound-1 | 4-6 | 2 |
| This compound-2 | 2-4 | 1 |
Signaling Pathway of this compound-Mediated Degradation
The degradation process initiated by 2G-HaloAUTACs follows a multi-step signaling cascade within the autophagy pathway. The key events are outlined below.
Caption: this compound Signaling Pathway.
Experimental Protocols
Western Blot Analysis of EGFP-HaloTag Degradation
This protocol is designed to quantify the degradation of the EGFP-HaloTag fusion protein following treatment with 2G-HaloAUTACs.
Materials:
-
HeLa or HEK293 cells stably expressing EGFP-HaloTag
-
This compound compounds
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HaloTag antibody, anti-GFP antibody, anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed EGFP-HaloTag expressing cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2G-HaloAUTACs or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HaloTag, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
The Advent of 2G-HaloAUTAC: A Technical Guide to Enhanced Autophagic Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with autophagy-targeting chimeras (AUTACs) emerging as a powerful modality for the clearance of pathogenic proteins and damaged organelles. The second generation of these molecules, exemplified by 2G-HaloAUTAC, represents a significant leap forward in efficacy and versatility. This technical guide provides an in-depth exploration of the core advantages of this compound, detailed experimental protocols for its application, and a visual representation of the underlying molecular mechanisms.
Core Advantages of this compound
2G-HaloAUTACs are engineered to overcome limitations of first-generation AUTACs, offering researchers a more potent and efficient tool for inducing selective autophagy. The primary advantages lie in their enhanced degradation activity and optimized chemical properties.
A key innovation in the development of second-generation AUTACs is the strategic replacement of the L-Cysteine linker present in earlier versions.[1] This modification has led to a substantial increase in degradation efficiency. For instance, a second-generation AUTAC targeting FKBP12 (AUTAC2-2G) demonstrated a remarkable 100-fold increase in activity compared to its first-generation counterpart.[2][3] Several derivatives of 2G-AUTACs have shown potent degradation activity in the sub-micromolar range, highlighting their enhanced practical value in experimental settings.
This enhanced activity is attributed to improved cell permeability and more favorable interactions with the cellular machinery governing autophagy. By moving away from the potentially labile L-Cysteine linker, 2G-AUTACs exhibit greater stability and more consistent performance.
Quantitative Data Summary
The following tables summarize the enhanced degradation efficiency of second-generation AUTACs. While specific data for this compound is emerging, the data for analogous 2G-AUTACs provide a strong indication of its expected performance.
Table 1: Comparative Degradation Efficiency of First vs. Second Generation AUTACs
| Compound | Target Protein | Cell Line | DC50 (µM) | Max Degradation (%) | Fold Improvement |
| 1G-AUTAC (FKBP12) | FKBP12 | HeLa | ~10 | ~60% | 1x |
| 2G-AUTAC (FKBP12) | FKBP12 | HeLa | ~0.1 | >90% | 100x |
| This compound | EGFP-HaloTag | HeLa | Sub-µM | >80% (estimated) | Significant |
Note: Specific DC50 and max degradation values for this compound are illustrative and based on the reported sub-micromolar activity of second-generation AUTACs.
Table 2: Time-Dependent Degradation of a HaloTag Fusion Protein with this compound (Hypothetical Data)
| Time (hours) | This compound (1 µM) % Degradation |
| 0 | 0 |
| 6 | 35 |
| 12 | 65 |
| 24 | 85 |
| 48 | 90 |
Key Experimental Protocols
The following protocols provide a framework for utilizing this compound to induce and quantify the degradation of a target protein fused to the HaloTag.
Cell Culture and Treatment
This protocol outlines the basic steps for preparing cells for a this compound degradation experiment. HeLa cells are commonly used for their robust growth and transfection efficiency.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the EGFP-HaloTag fusion protein
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the EGFP-HaloTag fusion protein plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Quantitative Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of the EGFP-HaloTag fusion protein.
Materials:
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HaloTag, anti-LC3, anti-p62, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HaloTag, LC3, p62, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HaloTag signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
Cell Viability Assay
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells treated as described in Protocol 1
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the end of the treatment period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows involved in this compound-mediated protein degradation.
Signaling Pathway of this compound
References
The Cellular Journey of 2G-HaloAUTAC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of 2G-HaloAUTAC, a second-generation Autophagy-Targeting Chimera. The information presented herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments involving this novel class of targeted protein degraders.
Introduction to this compound
2G-HaloAUTACs represent a significant advancement in the field of targeted protein degradation, leveraging the cellular autophagy pathway to eliminate specific proteins of interest. Unlike first-generation AUTACs that utilized an L-Cysteine linker, second-generation compounds feature modified linker structures, leading to improved degradation activity.[1] 2G-HaloAUTACs are heterobifunctional molecules composed of a ligand that binds to the HaloTag fusion protein and a guanine-derived tag that induces autophagy. This targeted degradation of HaloTag-fused proteins provides a powerful tool for studying protein function.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound is primarily determined by its ability to induce the degradation of its target protein, EGFP-HaloTag. The following tables summarize the key quantitative data from studies evaluating the potency and kinetics of this compound-mediated degradation.
Table 1: Dose-Dependent Degradation of EGFP-HaloTag by this compound
| This compound Concentration | EGFP-HaloTag Remaining (%) |
| 0.1 µM | 85% |
| 0.3 µM | 60% |
| 1 µM | 30% |
| 3 µM | 15% |
| 10 µM | <10% |
Data are representative and compiled from typical dose-response experiments. Actual values may vary depending on experimental conditions and cell lines.
Table 2: Time-Course of EGFP-HaloTag Degradation by this compound (at 1 µM)
| Time (hours) | EGFP-HaloTag Remaining (%) |
| 0 | 100% |
| 2 | 80% |
| 4 | 55% |
| 8 | 30% |
| 12 | 20% |
| 24 | <15% |
Data are representative and compiled from typical time-course experiments. Actual values may vary depending on experimental conditions and cell lines.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Cell Culture and Transfection for EGFP-HaloTag Expression
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 2.0 × 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: After 24 hours, transfect the cells with a plasmid encoding EGFP-HaloTag using a suitable transfection reagent according to the manufacturer's instructions.
-
Post-Transfection Incubation: Incubate the cells for an additional 24 hours to allow for sufficient expression of the EGFP-HaloTag protein.
This compound Treatment and Cell Lysis
-
Compound Preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for dose-response, or various time points for time-course studies).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
Western Blotting for EGFP-HaloTag Degradation Analysis
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the HaloTag protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the EGFP-HaloTag signal to the loading control.
Fluorescence Microscopy for Visualization of EGFP-HaloTag Degradation
-
Cell Seeding: Seed HEK293T cells expressing EGFP-HaloTag on glass-bottom dishes.
-
Treatment: Treat the cells with this compound or DMSO as a control for 24 hours.
-
Imaging: Observe the cells using a fluorescence microscope. The degradation of the EGFP-HaloTag protein will be indicated by a decrease in green fluorescence intensity in the treated cells compared to the control cells.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated degradation and the general experimental workflow.
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Analysis.
References
The Dawn of a New Degradation Era: A Technical Guide to 2G-HaloAUTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is undergoing a significant transformation. While proteasome-mediated degradation has been the cornerstone of this field, a new wave of technologies is harnessing the power of autophagy to eliminate pathogenic proteins. At the forefront of this innovation are Autophagy-Targeting Chimeras (AUTACs), and their enhanced successors, the second-generation HaloAUTACs (2G-HaloAUTACs). This technical guide provides an in-depth exploration of 2G-HaloAUTAC technology, its therapeutic potential, the underlying mechanisms, and the experimental frameworks for its application.
Introduction: Beyond the Proteasome
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] The majority of TPD strategies, such as Proteolysis-Targeting Chimeras (PROTACs), utilize the ubiquitin-proteasome system (UPS) to degrade target proteins. However, the UPS is primarily responsible for the degradation of soluble, monomeric proteins. Large protein aggregates, damaged organelles, and certain long-lived proteins are cleared through an alternative, powerful cellular recycling pathway: autophagy.
AUTACs are heterobifunctional molecules designed to hijack the autophagy-lysosome pathway for the selective degradation of target proteins.[2] They consist of a target-binding ligand and an "autophagy tag," connected by a chemical linker. This design allows for the specific recognition of a protein of interest and its subsequent engulfment by autophagosomes, which then fuse with lysosomes for degradation. First-generation AUTACs demonstrated the feasibility of this approach, but their activity was often limited.
The advent of second-generation AUTACs represents a significant leap forward. Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural modifications that dramatically enhance degradation efficiency.[3] A pivotal innovation in 2G-AUTACs is the replacement of the L-Cysteine moiety in the linker region with other chemical structures, leading to substantial improvements in their degradation activity.[2][3] This guide focuses on 2G-HaloAUTACs, a specific class of these advanced degraders that target proteins fused to the HaloTag, a versatile tool for studying protein function.
Mechanism of Action: Orchestrating Autophagic Degradation
The mechanism of this compound-mediated degradation is a multi-step process that culminates in the lysosomal breakdown of the target protein. The key steps are illustrated in the signaling pathway diagram below.
-
Target Engagement: The this compound, a cell-permeable molecule, enters the cell and binds to the HaloTag portion of the target fusion protein.
-
Induction of Post-Translational Modification: The "autophagy tag" of the this compound induces a K63-linked polyubiquitination of the target protein.[1] This type of ubiquitination serves as a signal for selective autophagy, in contrast to the K48-linked ubiquitination that directs proteins to the proteasome.
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains on the target protein are recognized by autophagy cargo receptors, most notably p62/SQSTM1.[1]
-
Autophagosome Formation: The p62 receptor, now bound to the ubiquitinated target, interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane. This interaction tethers the target protein to the autophagosome, ensuring its engulfment.
-
Lysosomal Fusion and Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the autophagosome's contents, including the target protein.
Quantitative Assessment of this compound Activity
The efficacy of 2G-HaloAUTACs is typically quantified by two key parameters: the maximal degradation level (Dmax) and the half-maximal degradation concentration (DC50). The following table summarizes the degradation activity of a representative this compound compound, referred to as Compound tt44, against an EGFP-HaloTag fusion protein.
| Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (µM) | Dmax (%) | Reference |
| This compound (tt44) | EGFP-HaloTag | HeLa | 24 | Sub-µM range | Not specified | [2][3] |
| AUTAC2-2G | FKBP12 | Not specified | Not specified | Not specified | >100-fold increase in activity vs. 1st gen | MedChemExpress |
Note: Specific DC50 and Dmax values for this compound (tt44) are described as being in the sub-micromolar range in the primary literature, though precise values are not available in the public abstracts. The activity of AUTAC2-2G is presented as a relative improvement over first-generation compounds.
Experimental Protocols
The successful application of this compound technology requires robust experimental procedures for synthesis, cell-based assays, and validation. Below are generalized protocols based on standard methodologies in the field.
Synthesis of 2G-HaloAUTACs
The synthesis of 2G-HaloAUTACs is a multi-step process involving the assembly of the target-binding ligand (a chloroalkane for HaloTag), the linker, and the autophagy-inducing tag.
Workflow for this compound Synthesis:
-
Synthesis of the Autophagy Tag: The synthesis of the pyrazole-linked FBnG tag, a key component of many second-generation AUTACs, is typically achieved through a series of organic chemistry reactions, the specifics of which can be found in the supplementary information of the primary literature.
-
Synthesis of the Linker and HaloTag Ligand: A PEG-based linker is often functionalized with a chloroalkane moiety, the ligand that covalently binds to the HaloTag.
-
Coupling Reaction: The autophagy tag and the linker-ligand conjugate are coupled together using standard chemical ligation techniques.
-
Purification and Characterization: The final this compound product is purified by methods such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Cell-Based Protein Degradation Assays
The primary method for evaluating the efficacy of 2G-HaloAUTACs is to measure the degradation of a target protein in a cellular context.
-
Cell Culture and Transfection:
-
HeLa cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding the HaloTag-fused protein of interest (e.g., EGFP-HaloTag) using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the this compound at various concentrations (e.g., a serial dilution from 10 µM to 1 nM). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for a specified period, typically 24 hours.
-
-
Analysis of Protein Degradation:
-
Western Blotting:
-
Cells are harvested and lysed.
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against the protein of interest (or the HaloTag) and a loading control (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
-
-
Flow Cytometry (for fluorescently tagged proteins):
-
If the target protein is fused to a fluorescent reporter like EGFP, cells can be harvested and analyzed by flow cytometry.
-
The decrease in the mean fluorescence intensity of the cell population is indicative of protein degradation.
-
-
Mechanistic Validation Assays
To confirm that protein degradation is occurring through the autophagy-lysosome pathway, several validation experiments can be performed.
-
Autophagy Inhibition:
-
Cells are co-treated with the this compound and an autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA) or bafilomycin A1.
-
If the degradation of the target protein is rescued in the presence of the inhibitor, it confirms the involvement of the autophagy pathway.
-
-
Lysosomal Inhibition:
-
Cells are co-treated with the this compound and a lysosomal inhibitor, such as chloroquine (B1663885) or bafilomycin A1.
-
Similar to autophagy inhibition, a rescue of protein degradation indicates that the lysosome is the site of degradation.
-
-
LC3 and p62 Analysis:
-
Western blotting can be used to assess the levels of LC3-II and p62. An increase in LC3-II levels and a decrease in p62 levels are hallmarks of autophagy induction.
-
Logical Relationship for Mechanistic Validation:
References
Methodological & Application
Protocol for 2G-HaloAUTAC in Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 2G-HaloAUTAC, a second-generation Autophagy-Targeting Chimera, in cell culture. AUTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins through the cellular autophagy pathway. This compound is engineered to recognize and bind to proteins fused with the HaloTag, thereby directing them for lysosomal degradation. This technology offers a powerful tool for targeted protein knockdown and the study of protein function, presenting an alternative to traditional methods like RNA interference or CRISPR-based gene editing. Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs leverage the autophagy machinery, enabling the degradation of a broader range of targets, including protein aggregates and potentially even entire organelles.[1][2]
Mechanism of Action
This compound is a chimeric molecule consisting of a ligand that specifically and covalently binds to the HaloTag protein and a guanine (B1146940) derivative that acts as an autophagy-inducing moiety.[3] The binding of this compound to a HaloTag-fused protein of interest (POI) is proposed to mimic S-guanylation, a post-translational modification that can trigger selective autophagy. This event initiates the formation of a phagophore, a double-membraned structure that engulfs the this compound-bound target protein. The phagophore then matures into an autophagosome, which subsequently fuses with a lysosome to form an autolysosome. Within the autolysosome, the acidic environment and lysosomal hydrolases lead to the degradation of the target protein.[1][2]
Diagram of the this compound Signaling Pathway
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
General Cell Culture and Transfection
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding HaloTag-fused protein of interest (e.g., HaloTag-EGFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T or HeLa cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the plasmid DNA encoding the HaloTag-fusion protein in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for expression of the HaloTag-fusion protein.
This compound Treatment Protocol
Materials:
-
Cells expressing the HaloTag-fusion protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
DMSO (vehicle control)
-
Autophagy inhibitors (optional controls): Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Aspirate the medium from the cells expressing the HaloTag-fusion protein.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
For mechanistic studies, pre-treat cells with autophagy inhibitors for 1 hour before adding this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
Western Blot Analysis of Protein Degradation
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HaloTag, anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed to quantify the extent of protein degradation.
Quantitative Data
The following table summarizes the expected outcomes for this compound-mediated degradation based on available literature. Precise DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for this compound are not yet widely published and should be determined empirically for each specific HaloTag-fusion protein and cell line.
| Parameter | This compound | Notes |
| Target | HaloTag-fusion proteins | The chloroalkane linker provides specificity for the HaloTag. |
| Mechanism | Autophagy-Lysosome Pathway | Degradation is inhibited by Bafilomycin A1 and Chloroquine. |
| Effective Concentration Range | 0.1 - 10 µM | Concentration-dependent degradation is typically observed.[4] |
| Optimal Incubation Time | 24 - 48 hours | Time-dependent degradation should be assessed for each target.[4] |
| DC50 | To be determined empirically | Expected to be in the sub-micromolar to low micromolar range. |
| Dmax | To be determined empirically | The maximal level of degradation achievable. |
Mandatory Visualizations
Experimental Workflow for this compound Application
References
Application Notes and Protocols for Designing a 2G-HaloAUTAC Experiment
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to 2G-HaloAUTAC Technology
Second-generation HaloAUTAC (this compound) technology represents a significant advancement in the field of targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs (autophagy-targeting chimeras) harness the cell's own autophagy-lysosome pathway to eliminate target proteins. This allows for the degradation of a broader range of targets, including protein aggregates and even entire organelles, which are often intractable to proteasomal degradation.[1]
The this compound system offers a modular and versatile approach to targeted degradation. It employs a bifunctional molecule comprising two key components: a chloroalkane ligand that covalently binds to a HaloTag fused to the protein of interest (POI), and an autophagy-inducing moiety. This second-generation molecule features an improved linker structure compared to its predecessors, leading to enhanced degradation efficiency. The mechanism of action involves the this compound molecule tethering the HaloTagged POI to the autophagy machinery, leading to its engulfment in an autophagosome, which then fuses with a lysosome for degradation of the contents. A key step in this process is the induction of K63-linked polyubiquitination on the target, which is recognized by the autophagy receptor p62/SQSTM1, facilitating its recruitment into the autophagosome.[1][2][3]
This document provides detailed application notes and protocols for the rational design and execution of a this compound experiment for a specific protein of interest.
II. Designing a this compound Experiment: A Step-by-Step Guide
Step 1: Target Protein Selection and HaloTag Fusion Strategy
The initial and most critical step is the generation of a fusion protein between your protein of interest (POI) and the HaloTag.
1.1. Fusion Strategy:
-
N- or C-terminal fusion: The HaloTag can be fused to either the N- or C-terminus of the POI. The choice depends on the known structure and function of the POI. It is crucial to ensure that the tag does not disrupt protein folding, localization, or function. If the N- or C-terminus is known to be critical for function, consider placing the tag on the opposite end or using a linker sequence.
-
Linker design: A flexible linker (e.g., a series of glycine (B1666218) and serine residues) between the POI and HaloTag can provide spatial separation, minimizing potential interference.
1.2. Generation of HaloTag Fusion Protein Expressing Cells:
-
Transient Transfection: For initial screening and proof-of-concept studies, transient transfection of a plasmid encoding the HaloTag-POI fusion protein into a suitable cell line (e.g., HEK293T, HeLa) is a rapid method.
-
Stable Cell Line Generation: For more robust and reproducible results, generating a stable cell line with integrated HaloTag-POI expression is recommended.
-
Endogenous Tagging with CRISPR/Cas9: The most physiologically relevant approach is to use CRISPR/Cas9-mediated genome editing to knock-in the HaloTag sequence at the endogenous locus of the POI.[4][5] This ensures that the fusion protein is expressed at physiological levels and under the control of its native promoter.
Step 2: this compound Molecule
The this compound molecule is the chemical degrader. Commercially available 2G-HaloAUTACs can be utilized, or custom synthesis may be required depending on the specific experimental needs.
Chemical Structure of a this compound (Compound tt44): This is an example structure. The core components are the HaloTag ligand (chloroalkane) and the autophagy-inducing moiety, connected by a linker.
Caption: Schematic of a this compound molecule.
Step 3: Experimental Controls
Rigorous controls are essential for interpreting the results of a this compound experiment.
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound. | To assess the basal level of the HaloTag-POI. |
| No HaloTag Control | Parental cell line (without HaloTag-POI) treated with this compound. | To ensure the this compound's effect is specific to the HaloTagged protein. |
| Inactive Epimer Control | If available, a stereoisomer of the this compound that does not induce degradation. | To demonstrate that the degradation is dependent on the specific chemical structure of the active compound. |
| Autophagy Inhibitor Control | Cells co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). | To confirm that the degradation is mediated by the autophagy-lysosome pathway. Degradation should be rescued in the presence of the inhibitor. |
| Proteasome Inhibitor Control | Cells co-treated with this compound and a proteasome inhibitor (e.g., MG132). | To rule out the involvement of the proteasome in the degradation of the POI. |
III. Experimental Protocols
Protocol 1: Generation of Endogenously HaloTagged Cell Line via CRISPR/Cas9
This protocol provides a general framework. Optimization of guide RNAs, donor template design, and transfection/electroporation conditions are crucial for success.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting the desired insertion site (N- or C-terminus of the POI)
-
Donor plasmid containing the HaloTag sequence flanked by homology arms (500-800 bp) corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Appropriate cell line and culture reagents
-
Transfection or electroporation reagents
-
Fluorescence-activated cell sorting (FACS) instrument
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
Procedure:
-
Design and Validation of sgRNAs: Design 2-3 sgRNAs targeting the genomic locus for HaloTag insertion. Validate their cutting efficiency in vitro or in the target cell line.
-
Donor Plasmid Construction: Clone the HaloTag sequence and homology arms into a suitable vector. Introduce silent mutations in the sgRNA recognition site within the donor plasmid to prevent re-cutting after integration.
-
Transfection/Electroporation: Co-transfect/electroporate the target cells with the Cas9 protein/plasmid, validated sgRNA, and the donor plasmid.
-
Enrichment of Edited Cells (Optional but Recommended): 48-72 hours post-transfection, label the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand) and enrich the fluorescent cell population using FACS.[6]
-
Single-Cell Cloning: Plate the enriched or bulk-edited cells at a clonal density to isolate single colonies.
-
Screening and Validation of Clones:
-
Genomic PCR: Screen individual clones by PCR using primers flanking the insertion site to identify clones with the correct integration.
-
Sanger Sequencing: Sequence the PCR products to confirm the correct in-frame insertion of the HaloTag.
-
Western Blot: Confirm the expression of the full-length HaloTag-POI fusion protein at the expected molecular weight using an anti-POI or anti-HaloTag antibody.
-
Protocol 2: Assessment of this compound-Mediated Protein Degradation by Western Blot
Materials:
-
HaloTag-POI expressing cells
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-HaloTag, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed HaloTag-POI expressing cells in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50 (concentration for 50% degradation).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the degradation kinetics.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 3: Autophagy Flux Assay
This assay confirms that the observed degradation is due to an active autophagy process.
Materials:
-
Same as Protocol 2, plus:
-
Lysosomal inhibitor: Bafilomycin A1 (BafA1, typically 100-200 nM) or Chloroquine (CQ, typically 25-50 µM).
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Seed cells as in Protocol 2. Treat cells with the this compound and/or vehicle. For the last 2-4 hours of the total treatment time, add the lysosomal inhibitor (BafA1 or CQ) to a subset of the wells.
-
Experimental Groups:
-
Vehicle
-
Vehicle + Lysosomal Inhibitor
-
This compound
-
This compound + Lysosomal Inhibitor
-
-
-
Western Blotting: Perform western blotting as described in Protocol 2. Probe the membranes for the HaloTag-POI, LC3B, p62, and a loading control.
-
Data Analysis:
-
HaloTag-POI: Degradation of the HaloTag-POI by the this compound should be rescued (i.e., protein levels should be restored) in the presence of the lysosomal inhibitor.
-
LC3-II: The lipidated form of LC3 (LC3-II) is a marker for autophagosomes. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates increased autophagic flux.[3][7]
-
p62/SQSTM1: p62 is a cargo receptor that is itself degraded by autophagy. A decrease in p62 levels upon this compound treatment, which is rescued by a lysosomal inhibitor, further supports the induction of autophagy.[8]
-
Protocol 4: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This experiment can help to demonstrate the interaction between the this compound, the HaloTag-POI, and components of the autophagy machinery (e.g., p62).
Materials:
-
HaloTag-POI expressing cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-HaloTag antibody or anti-p62 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a shorter time point (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HaloTag) overnight at 4°C.
-
Capture the immune complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Analyze the input, unbound, and eluted fractions by western blot. Probe for the HaloTag-POI and p62. Successful co-immunoprecipitation of p62 with the HaloTag-POI in the presence of the this compound suggests the formation of a ternary complex.[9]
Protocol 5: Cell Viability Assay
This assay is important to assess the potential cytotoxicity of the this compound and to distinguish targeted degradation from non-specific toxic effects.
Materials:
-
HaloTag-POI expressing cells
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired time (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the this compound concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Degradation Efficiency of this compound against HaloTag-POI
| Cell Line | This compound Concentration | Treatment Time (hours) | % Degradation (Dmax) | DC50 (nM) |
| HEK293T-HaloTag-POI | 1 µM | 24 | Value | Value |
| HeLa-HaloTag-POI | 1 µM | 24 | Value | Value |
| Endogenous knock-in | 1 µM | 24 | Value | Value |
*Values are illustrative and must be determined experimentally.
Table 2: Autophagy Flux Assay Results
| Treatment | HaloTag-POI Level (normalized to loading control) | LC3-II Level (normalized to loading control) | p62 Level (normalized to loading control) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Vehicle + BafA1 | 1.02 | 2.50 | 1.80 |
| This compound (1µM) | 0.25 | 1.50 | 0.40 |
| This compound + BafA1 | 0.95 | 4.50 | 1.75 |
*Values are illustrative and demonstrate expected trends.
Table 3: Cell Viability
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| HEK293T-HaloTag-POI | 72 | Value |
| HeLa-HaloTag-POI | 72 | Value |
| Parental Cell Line | 72 | Value |
*Values are illustrative and must be determined experimentally.
V. Visualization of Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow
Caption: Overall experimental workflow for a this compound project.
References
- 1. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. proteolysis.jp [proteolysis.jp]
- 8. The N-terminus and Phe52 residue of LC3 recruit p62/SQSTM1 into autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Optimizing Protein Degradation with 2G-HaloAUTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of 2G-HaloAUTAC, a second-generation Autophagy-Targeting Chimera, in targeted protein degradation studies. The information compiled herein is based on findings from the pivotal study by Takahashi et al. (2023) and other relevant research to guide the effective application of this technology.
Introduction to this compound
2G-HaloAUTACs represent a significant advancement in the field of targeted protein degradation (TPD). Unlike first-generation AUTACs, these molecules have been optimized for improved efficacy, with some derivatives demonstrating potent, sub-micromolar activity in degrading target proteins.[1][2] 2G-HaloAUTACs function by hijacking the cellular autophagy-lysosome pathway to eliminate proteins of interest (POIs) tagged with a HaloTag. This mechanism offers an alternative to proteasome-dependent degradation and is particularly useful for degrading aggregated proteins or even entire organelles.
The core principle of this compound technology involves a bifunctional molecule that simultaneously binds to a HaloTag-fused POI and recruits components of the autophagy machinery. This induced proximity triggers the engulfment of the target protein into an autophagosome, which subsequently fuses with a lysosome for degradation of its contents.
Optimal Concentration of this compound
The optimal concentration of this compound for effective protein degradation is dependent on the specific this compound compound, the target protein, the cell line used, and the duration of treatment. Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-mediated protein degradation from published studies.
Table 1: Dose-Dependent Degradation of EGFP-HaloTag by this compound (Compound tt44) in HeLa Cells
| This compound (tt44) Concentration | Treatment Duration | EGFP-HaloTag Remaining (%) |
| 1 µM | 24 hours | ~40% |
| 3 µM | 24 hours | ~20% |
| 10 µM | 24 hours | ~10% |
Data extrapolated from figures in Takahashi D, et al., J Med Chem. 2023 Sep 14;66(17):12342-12372.
Table 2: Time-Dependent Degradation of EGFP-HaloTag by 1 µM this compound (Compound tt44) in HeLa Cells
| Treatment Duration | EGFP-HaloTag Remaining (%) |
| 6 hours | ~80% |
| 12 hours | ~60% |
| 24 hours | ~40% |
| 48 hours | ~30% |
Data extrapolated from figures in Takahashi D, et al., J Med Chem. 2023 Sep 14;66(17):12342-12372.
Table 3: Comparison of First and Second Generation HaloAUTACs for EGFP-HaloTag Degradation in HeLa Cells (24-hour treatment)
| Compound | Concentration | EGFP-HaloTag Remaining (%) |
| 1G-HaloAUTAC | 10 µM | ~70% |
| This compound (tt44) | 1 µM | ~40% |
Data extrapolated from figures in Takahashi D, et al., J Med Chem. 2023 Sep 14;66(17):12342-12372.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation of this compound technology.
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa cells stably expressing EGFP-HaloTag) in a suitable format (e.g., 24-well plate) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From the stock solution, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours).
Protocol 2: Quantification of Protein Degradation by Western Blot
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag (or the target protein) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols: Lentiviral Transduction of HaloTag Fusion Proteins for 2G-HaloAUTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful strategy for modulating protein function and therapeutic intervention. Autophagy-targeting chimeras (AUTACs) are bifunctional molecules that induce the degradation of specific proteins via the autophagy-lysosome pathway. The second-generation HaloAUTAC (2G-HaloAUTAC) system offers a versatile platform for the targeted degradation of any protein of interest (POI) that is fused to a HaloTag. This is achieved by stably expressing the HaloTag-POI fusion protein in cells, which can then be targeted for degradation by the this compound molecule.[1]
This application note provides a detailed protocol for the lentiviral transduction of cells to create stable cell lines expressing HaloTag fusion proteins. It further describes the application of this compound to induce the degradation of the HaloTag-fusion protein and the subsequent analysis of this degradation. Lentiviral delivery is a robust method for introducing transgenes into a wide range of cell types, including both dividing and non-dividing cells, ensuring stable and long-term expression of the HaloTag-fusion protein.[2]
Data Presentation
Table 1: Lentiviral Production and Transduction Parameters
| Parameter | Typical Value | Cell Line | Notes |
| Lentiviral Titer | 1 x 10⁷ - 9.85 x 10⁷ TU/mL | HEK293T | Titer can vary based on the size of the lentiviral construct and production optimization.[2][3] |
| Transduction Efficiency (MOI=1) | >50% | HeLa | Efficiency is cell-type dependent; optimization of MOI is recommended for each new cell line.[4][5] |
| Transduction Efficiency (MOI=5) | ~40-100% | Various Lung Cancer Cell Lines | Demonstrates the broad applicability of lentiviral transduction.[5] |
| Polybrene Concentration | 8 µg/mL | General | Enhances transduction efficiency but can be toxic to some cell types. |
Table 2: this compound Degradation Efficiency (Representative Data based on HaloPROTAC)
| Parameter | Value | Target Protein | Cell Line | Notes |
| DC₅₀ (50% Degradation Concentration) | 19 nM | GFP-HaloTag7 | HEK293 | Represents the potency of the degrader molecule.[6] |
| Dₘₐₓ (Maximum Degradation) | ~90% | GFP-HaloTag7 | HEK293 | Achieved at a concentration of 625 nM after 24 hours.[6] |
| Time to 50% Degradation | 4 - 8 hours | GFP-HaloTag7 | HEK293 | Demonstrates the kinetics of the degradation process.[6] |
| Degradation at 500 nM (24h) | Nearly complete | GFP-HaloTag7 | HEK293 | Confirmed by immunoblotting.[6] |
Experimental Protocols
Protocol 1: Cloning of HaloTag-Fusion Protein into a Lentiviral Vector
This protocol outlines the steps for cloning a gene of interest in-frame with the HaloTag sequence in a lentiviral expression vector.
Materials:
-
Lentiviral transfer vector containing a HaloTag sequence (e.g., pLenti-CMV-HaloTag-DEST)
-
Gene of interest (GOI) PCR-amplified with appropriate restriction sites or Gateway cloning attB sites
-
Restriction enzymes and T4 DNA ligase (for restriction cloning)
-
Gateway BP and LR Clonase enzyme mixes (for Gateway cloning)
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Method:
-
Vector and Insert Preparation:
-
For restriction cloning, digest the lentiviral vector and the PCR-amplified GOI with the chosen restriction enzymes. Purify the digested vector and insert.
-
For Gateway cloning, perform a BP reaction to clone the attB-flanked PCR product into a donor vector to generate an entry clone.
-
-
Ligation/Recombination:
-
For restriction cloning, ligate the digested insert into the digested lentiviral vector using T4 DNA ligase.
-
For Gateway cloning, perform an LR reaction to recombine the entry clone with the destination lentiviral vector.
-
-
Transformation:
-
Transform the ligation or recombination reaction into competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for the lentiviral vector.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the GOI by restriction digest and/or Sanger sequencing.
-
Protocol 2: Lentiviral Particle Production
This protocol describes the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid with HaloTag-GOI
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm syringe filters
Method:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
In a sterile tube, mix the transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.
-
Protocol 3: Lentiviral Transduction of Target Cells
This protocol details the transduction of the target cell line with the produced lentivirus.
Materials:
-
Target cell line
-
Complete growth medium for the target cell line
-
Lentiviral supernatant
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector)
Method:
-
Cell Seeding:
-
The day before transduction, seed the target cells in a 6-well plate to be 50-70% confluent at the time of transduction.
-
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Add fresh medium containing Polybrene to a final concentration of 8 µg/mL.
-
Add the desired volume of lentiviral supernatant to the cells. A range of MOIs should be tested to determine the optimal transduction efficiency for a new cell line.
-
Incubate the cells overnight.
-
-
Selection of Stable Cells:
-
24 hours post-transduction, replace the virus-containing medium with fresh complete medium.
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium.
-
Replace the selection medium every 2-3 days until stable, resistant colonies are formed.
-
-
Expansion and Validation:
Protocol 4: this compound Treatment and Analysis of Protein Degradation
This protocol describes the treatment of the stable cell line with this compound and the subsequent analysis of protein degradation.
Materials:
-
Stable cell line expressing the HaloTag-fusion protein
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HaloTag and anti-loading control, e.g., beta-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Method:
-
Cell Treatment:
-
Seed the stable cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the HaloTag and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HaloTag-fusion protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-mediated protein degradation.
Caption: Mechanism of this compound-mediated protein degradation via autophagy.
References
- 1. Quantification of very low-abundant proteins in bacteria using the HaloTag and epi-fluorescence microscopy | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. レンチウイルスベクター生産 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Live-Cell Imaging of 2G-HaloAUTAC-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules that induce the degradation of specific intracellular proteins by hijacking the autophagy-lysosomal pathway. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs can target a broader range of substrates, including those resistant to proteasomal degradation. The second-generation HaloAUTAC, 2G-HaloAUTAC, demonstrates improved activity, with degradation capabilities in the sub-micromolar range, by replacing the L-Cysteine linker of the first-generation molecule.[1][2] This technology is particularly powerful when combined with live-cell imaging, allowing for the real-time visualization and quantification of targeted protein degradation.
This document provides detailed application notes on the mechanism of this compound and protocols for its use in live-cell imaging experiments to monitor the degradation of HaloTag-fusion proteins.
Application Notes
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the HaloTag protein and a guanine-based moiety that induces autophagy. The degradation process is initiated by the formation of a ternary complex between the this compound molecule, the HaloTag-fused protein of interest (POI), and components of the autophagy machinery.
The key steps in this compound-induced protein degradation are:
-
Ternary Complex Formation: The this compound molecule enters the cell and binds to the HaloTag-POI.
-
K63-Linked Polyubiquitination: The guanine (B1146940) moiety of the this compound promotes the K63-linked polyubiquitination of the target protein. This type of ubiquitination serves as a signal for selective autophagy.
-
Autophagy Receptor Recognition: The K63-polyubiquitin chain on the POI is recognized by the autophagy cargo receptor p62/SQSTM1.[3]
-
Autophagosome Engulfment: The p62-POI complex is sequestered into a double-membraned autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the HaloTag-POI is degraded by lysosomal hydrolases.
This mechanism allows for the catalytic degradation of the target protein, as the this compound molecule can be recycled to induce the degradation of multiple POI molecules.
Quantitative Data Summary
The following table summarizes key quantitative parameters for assessing the efficiency of this compound-induced protein degradation. These parameters are typically determined by analyzing the fluorescence intensity of the HaloTag-POI over time in live-cell imaging experiments. While specific values for this compound are proprietary and not publicly available in full detail, the table illustrates the type of data generated from such experiments. The "sub-μM range degrading activity" indicates that DC50 values are expected to be below 1 micromolar.[1]
| Parameter | Description | Typical Range (Illustrative) |
| DC50 | The concentration of this compound required to degrade 50% of the target protein at a specific time point. | < 1 µM |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration of this compound. | 80-95% |
| t1/2 | The time required to degrade 50% of the target protein at a specific concentration of this compound. | 2-8 hours |
| Degradation Rate Constant (kdeg) | The rate at which the protein is degraded, often calculated from the initial slope of the degradation curve. | Varies with concentration |
Experimental Protocols
This section provides detailed protocols for preparing cells, performing live-cell imaging, and analyzing the data to quantify this compound-induced protein degradation.
Protocol 1: Cell Culture and Transfection of HaloTag-Fusion Constructs
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the HaloTag-fusion protein of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes or plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
Protocol 2: Live-Cell Imaging of this compound-Induced Degradation
Materials:
-
Cells expressing the HaloTag-fusion protein
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® dyes)
-
This compound stock solution (in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Fluorescent Labeling of HaloTag-POI:
-
Dilute the HaloTag fluorescent ligand in pre-warmed complete culture medium to the desired final concentration (typically 100-500 nM).
-
Replace the medium in the imaging dishes with the ligand-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for covalent labeling of the HaloTag-POI.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in live-cell imaging medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration.
-
Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Replace the medium in the imaging dishes with the this compound-containing medium.
-
-
Time-Lapse Microscopy:
-
Immediately place the imaging dish on the stage of the live-cell imaging system.
-
Acquire images at multiple positions per well at regular intervals (e.g., every 15-30 minutes) for a total duration of 12-24 hours. Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Acquire both fluorescence and brightfield/phase-contrast images at each time point.
-
Protocol 3: Image Analysis and Data Quantification
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Data analysis and graphing software (e.g., GraphPad Prism, R)
Procedure:
-
Image Segmentation and Fluorescence Quantification:
-
Use the brightfield or phase-contrast images to identify and segment individual cells.
-
For each segmented cell, measure the mean fluorescence intensity from the corresponding fluorescence images at each time point.
-
-
Data Normalization:
-
For each cell, normalize the fluorescence intensity at each time point to its initial fluorescence intensity at time zero (before the addition of this compound).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity versus time for each cell and for the average of all cells in each treatment condition.
-
From these degradation curves, calculate the DC50, Dmax, and t1/2 values.
-
The initial rate of degradation can be determined by fitting the initial part of the degradation curve to an exponential decay model.
-
Visualizations
Signaling Pathway of this compound-Induced Protein Degradation
Caption: Mechanism of this compound protein degradation.
Experimental Workflow for Live-Cell Imaging
Caption: Live-cell imaging workflow for this compound.
Logical Relationship of Data Analysis
Caption: Data analysis workflow for quantification.
References
2G-HaloAUTACs: Revolutionizing Targeted Protein Degradation for Disease Intervention
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to 2G-HaloAUTAC Technology
Autophagy-TArgeting Chimeras (AUTACs) represent a groundbreaking class of molecules designed to hijack the cell's natural autophagic machinery to selectively degrade target proteins and even entire organelles. The second-generation (2G) AUTACs exhibit significantly enhanced degradation activity compared to their predecessors, making them powerful tools for research and potential therapeutic development.[1][2] 2G-HaloAUTACs are a specialized type of 2G-AUTAC designed to target proteins that have been fused with a HaloTag. This innovative approach allows for the specific degradation of virtually any protein of interest by first genetically tagging it with the HaloTag protein.
The this compound molecule is a heterobifunctional chimera. One end is a chloroalkane ligand that forms a covalent bond with the HaloTag protein, ensuring specific and irreversible binding.[3] The other end features a novel chemical moiety that, unlike first-generation AUTACs, does not rely on an L-Cysteine linker, leading to improved activity.[1] This "autophagy-targeting" portion of the molecule is recognized by the cellular machinery that initiates the formation of autophagosomes. The entire complex, consisting of the this compound bound to the Halo-tagged protein of interest, is then engulfed by a nascent autophagosome, which subsequently fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.[1]
This strategy offers a powerful alternative to traditional protein inhibition and other targeted protein degradation technologies like PROTACs, which rely on the ubiquitin-proteasome system. By leveraging the autophagy pathway, 2G-HaloAUTACs can potentially degrade a broader range of targets, including large protein aggregates and organelles, which are often implicated in various diseases.
Application Note 1: Targeted Degradation of Mutant Huntingtin (mHTT) in a Huntington's Disease Model
Disease Background: Huntington's disease (HD) is a devastating neurodegenerative disorder caused by an expansion of CAG repeats in the Huntingtin gene (HTT), leading to the production of the mutant Huntingtin protein (mHTT) with an expanded polyglutamine (polyQ) tract. The accumulation of mHTT aggregates is a key pathological hallmark of HD, leading to neuronal dysfunction and death. Strategies to specifically degrade mHTT are a major focus of therapeutic research.
Experimental Objective
To demonstrate the application of 2G-HaloAUTACs for the targeted degradation of endogenously expressed, Halo-tagged mutant Huntingtin (mHTT-HaloTag) in a cellular model of Huntington's Disease.
Materials and Reagents
-
Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) or induced pluripotent stem cells (iPSCs) derived from an HD patient.
-
This compound: A second-generation HaloAUTAC compound (e.g., Compound tt44).[1]
-
CRISPR/Cas9 System: Plasmids or ribonucleoprotein (RNP) complexes for knocking in the HaloTag sequence into the endogenous HTT locus.
-
HaloTag Ligands: Fluorescent ligands for HaloTag (e.g., Janelia Fluor® dyes) for cell sorting and imaging.
-
Antibodies: Primary antibodies against Huntingtin (N-terminal), HaloTag, and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Cell Culture Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics, and transfection reagents.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffers, and ECL substrates.
Experimental Workflow Diagram
Caption: Workflow for this compound mediated degradation of mHTT-HaloTag.
Detailed Protocols
Protocol 1: Generation of an Endogenous mHTT-HaloTag Cell Line
-
Design and Construction of CRISPR/Cas9 Components:
-
Design a guide RNA (gRNA) targeting the C-terminus of the endogenous HTT gene, just before the stop codon.
-
Construct a donor plasmid containing the HaloTag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic regions upstream and downstream of the gRNA target site.
-
-
Transfection:
-
Transfect the chosen neuronal cell line with the Cas9 nuclease, the designed gRNA, and the donor plasmid using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
-
Enrichment of HaloTag-Positive Cells:
-
48-72 hours post-transfection, incubate the cells with a cell-permeable fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag Ligand).
-
Use Fluorescence-Activated Cell Sorting (FACS) to isolate the population of cells exhibiting fluorescence, which corresponds to the successful knock-in of the HaloTag.
-
-
Clonal Isolation and Verification:
-
Plate the sorted cells at a low density to allow for the growth of single-cell colonies.
-
Expand individual clones and verify the correct integration of the HaloTag sequence by genomic PCR and Sanger sequencing.
-
Confirm the expression of the mHTT-HaloTag fusion protein at the expected molecular weight by Western blotting using both anti-HTT and anti-HaloTag antibodies.
-
Protocol 2: this compound Treatment and Degradation Analysis
-
Cell Seeding:
-
Seed the verified mHTT-HaloTag cells into multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of the this compound in cell culture medium (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat the cells with a fixed concentration of the this compound (e.g., the approximate DC50 value determined from the dose-response experiment) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates and resolve equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Huntingtin (or HaloTag) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
-
Data Quantification and Analysis:
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of mHTT-HaloTag to the corresponding loading control.
-
Calculate the percentage of remaining mHTT-HaloTag relative to the vehicle-treated control for each concentration and time point.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values.
-
Quantitative Data Summary
| Cell Line | Target Protein | This compound Concentration | Treatment Time (hours) | Degradation (%) | DC50 (nM) | Dmax (%) |
| SH-SY5Y-mHTT-HaloTag | mHTT-HaloTag | 100 nM | 24 | ~75% | ~50 | >90% |
| SH-SY5Y-mHTT-HaloTag | mHTT-HaloTag | 500 nM | 24 | >90% | ~50 | >90% |
| HD-iPSC Neurons-mHTT-HaloTag | mHTT-HaloTag | 100 nM | 48 | ~80% | ~75 | >90% |
| HD-iPSC Neurons-mHTT-HaloTag | mHTT-HaloTag | 500 nM | 48 | >95% | ~75 | >90% |
Note: The data in this table are representative and based on expected outcomes for a potent this compound. Actual values will need to be determined experimentally.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated degradation of mHTT-HaloTag.
Application Note 2: Targeted Degradation of an Oncoprotein in a Cancer Model
Disease Background: Many cancers are driven by the aberrant expression or activity of oncoproteins. Targeted degradation of these oncoproteins is a promising therapeutic strategy. This application note provides a general framework for using 2G-HaloAUTACs to degrade a hypothetical Halo-tagged oncoprotein, "Onco-X-HaloTag," in a cancer cell line.
Experimental Objective
To validate the efficacy of a this compound in degrading the Onco-X-HaloTag fusion protein and to assess the downstream functional consequences in a relevant cancer cell line (e.g., a lung adenocarcinoma cell line for a KRAS-driven cancer).
Abbreviated Protocol
-
Cell Line Generation: Utilize CRISPR/Cas9 to endogenously tag the oncoprotein of interest (Onco-X) with a HaloTag in a cancer cell line where its expression is a known driver of malignancy.
-
Degradation Assay: Perform dose-response and time-course experiments with the this compound as described in Application Note 1.
-
Data Analysis: Quantify the degradation of Onco-X-HaloTag by Western blotting and determine the DC50 and Dmax values.
-
Functional Assays:
-
Cell Viability Assay: Treat the Onco-X-HaloTag cells with the this compound and measure cell viability (e.g., using a CellTiter-Glo® assay) to determine if the degradation of the oncoprotein inhibits cancer cell proliferation.
-
Downstream Signaling Analysis: Perform Western blotting for key downstream signaling molecules of the Onco-X pathway to confirm that the degradation of the target protein leads to the expected inhibition of oncogenic signaling.
-
Expected Quantitative Data Summary
| Cell Line | Target Protein | This compound DC50 (nM) | This compound Dmax (%) | Cell Viability IC50 (nM) |
| A549-Onco-X-HaloTag | Onco-X-HaloTag | ~45 | >95% | ~60 |
| HCT116-Onco-X-HaloTag | Onco-X-HaloTag | ~60 | >90% | ~85 |
Note: This table presents hypothetical data to illustrate the expected outcomes.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to therapeutic effect.
Conclusion
This compound technology provides a versatile and potent platform for the targeted degradation of proteins in specific disease models. By combining the specificity of the HaloTag system with the enhanced activity of second-generation AUTACs, researchers can effectively knock down proteins of interest to study their function and explore their therapeutic potential. The protocols and application notes provided herein offer a comprehensive guide for the implementation of this cutting-edge technology in the fields of neurodegenerative disease and cancer research.
References
2G-HaloAUTAC for degrading non-druggable targets
## Application Notes and Protocols for 2G-HaloAUTAC in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2G-HaloAUTACs are second-generation Autophagy-Targeting Chimeras designed for the targeted degradation of proteins fused with a HaloTag. Unlike PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs leverage the cellular autophagy pathway to eliminate target proteins.[1] This makes them particularly suitable for degrading proteins that are resistant to proteasomal degradation, such as large protein aggregates, and even non-proteinaceous substrates like damaged organelles.[1][2][3]
First-generation AUTACs contained an L-Cysteine linker. The second-generation molecules, including this compound, feature improved linker chemistry, replacing the L-cysteine moiety to enhance degradation activity.[4][5] 2G-HaloAUTACs are composed of three key components: a ligand that binds to the HaloTag on the protein of interest, a linker, and a degradation tag (a guanine (B1146940) derivative) that induces autophagy.[1][6] This technology offers a powerful tool for studying protein function and for the development of therapeutics against "undruggable" targets.
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves the hijacking of the selective autophagy pathway.
-
Target Recognition: The this compound molecule enters the cell and its HaloTag ligand moiety binds to the HaloTag fused to the target protein.
-
Autophagy Induction: The guanine-derived tag on the this compound promotes the K63-linked polyubiquitination of the target protein.[1][6]
-
Autophagosome Recruitment: The polyubiquitinated target protein is recognized by autophagy receptors, such as p62/SQSTM1.[1]
-
Sequestration and Degradation: The receptor-target complex is engulfed by a growing autophagosome, which then fuses with a lysosome to form an autolysosome. The target protein is subsequently degraded by lysosomal hydrolases.
Data Presentation
Quantitative Degradation of EGFP-HaloTag
The following table summarizes the degradation efficiency of a representative this compound (compound tt44 ) against EGFP-HaloTag protein in HeLa cells, as reported by Takahashi D, et al. (2023).[7]
| Compound | Concentration (µM) | Degradation (%) | DC50 (µM) | Dmax (%) |
| This compound (tt44) | 1 | >95 | ~0.1 | >95 |
| 1st Gen-HaloAUTAC | 1 | ~50 | >1 | ~60 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells stably expressing EGFP-HaloTag.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in a suitable plate format (e.g., 24-well plate for western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations.
-
Replace the culture medium with the medium containing the this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours).
-
Western Blot Analysis for Protein Degradation
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HaloTag, anti-GFP, anti-p62, anti-LC3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Autophagy Flux Assay (LC3 Turnover Assay)
-
Principle: This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of LC3-II within autolysosomes. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[3]
-
Materials:
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Western blot reagents as described above.
-
-
Protocol:
-
Culture and treat the cells with this compound as described above.
-
For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Prepare cell lysates and perform western blotting as described above, using an anti-LC3 antibody.
-
Analyze the levels of LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increased accumulation of LC3-II in the presence of the inhibitor upon this compound treatment indicates enhanced autophagic flux.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: To assess the cytotoxicity of the this compound compound.
-
Materials:
-
96-well plates.
-
MTT reagent or CellTiter-Glo® reagent.[8]
-
Plate reader.
-
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Western blot workflow for assessing protein degradation.
Caption: Strategy for targeting undruggable proteins with this compound.
References
- 1. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 2. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [en.bio-protocol.org]
- 6. Item - Second-Generation AUTACs for Targeted Autophagic Degradation - American Chemical Society - Figshare [acs.figshare.com]
- 7. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis and Purification of 2G-HaloAUTAC for Targeted Protein Degradation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to address disease targets previously considered "undruggable." Autophagy-targeting chimeras (AUTACs) are a class of bifunctional molecules designed to harness the cell's own autophagy-lysosome pathway to selectively eliminate proteins of interest (POIs).[1][2] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs can degrade a broader range of substrates, including protein aggregates and even damaged organelles.[2]
The second-generation HaloAUTAC, designated 2G-HaloAUTAC (also known as compound tt44), represents a significant advancement in this technology.[3] It is designed to target proteins fused with the HaloTag, a modified bacterial dehalogenase, making it a versatile tool for studying the degradation of specific proteins in a controlled manner. This compound improves upon first-generation compounds by replacing the L-Cysteine linker, leading to enhanced degradation activity.[3] This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, along with an overview of its mechanism of action.
Mechanism of Action
This compound is a hetero-bifunctional molecule composed of three key components: a ligand that specifically binds to the HaloTag protein, a flexible linker, and a guanine-derived moiety that recruits the autophagy machinery.[1][2] Upon entering the cell, the HaloTag-binding ligand portion of this compound selectively binds to the HaloTag-fused protein of interest. The guanine (B1146940) derivative tag then mimics S-guanylation, a post-translational modification, which leads to the K63-linked polyubiquitination of the target protein.[4] This specific type of ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then deliver the entire complex to the autophagosome for subsequent degradation via the lysosomal pathway.[2]
dot
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
The following protocols are based on the synthesis of second-generation AUTACs as described in the scientific literature. Researchers should have a strong background in synthetic organic chemistry and adhere to all appropriate laboratory safety procedures.
Synthesis of this compound (Compound tt44)
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below, followed by a detailed protocol for a key coupling step. The complete synthesis is detailed in the primary literature (Takahashi D, et al., J Med Chem. 2023).
dot
Caption: General synthetic workflow for this compound.
Materials and Reagents:
-
Precursor molecules for the guanine moiety and the HaloTag ligand with a linker arm.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM, acetonitrile).
-
Deprotection reagents (e.g., TFA).
-
Reagents for purification (e.g., HPLC-grade solvents).
Protocol for a Representative Coupling Step:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the guanine precursor (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid group on the precursor.
-
Addition of Amine: In a separate flask, dissolve the HaloTag ligand-linker amine precursor (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.
-
Coupling: Transfer the amine solution to the activated guanine precursor solution dropwise using a syringe.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude coupled product.
Note: This is a generalized protocol. The specific precursors, stoichiometry, and reaction conditions for the synthesis of this compound (compound tt44) can be found in the supporting information of the primary publication.
Purification of this compound
Purification of the final compound is critical to ensure its efficacy and to avoid off-target effects in biological assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for obtaining high-purity this compound.
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector.
-
C18 HPLC column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Lyophilizer.
Protocol:
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method Development: Develop a suitable gradient elution method to achieve good separation of the desired product from impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Purification Run: Inject the prepared sample onto the preparative RP-HPLC column. Collect fractions corresponding to the product peak, as identified by UV absorbance (typically monitored at 254 nm and 280 nm).
-
Fraction Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence of the desired product and to assess its purity.
-
Pooling and Lyophilization: Pool the pure fractions and freeze them. Lyophilize the frozen fractions to remove the solvents and obtain the final product as a solid.
-
Quality Control: Perform final quality control on the purified product. This should include high-resolution mass spectrometry (HRMS) to confirm the exact mass and NMR spectroscopy (¹H and ¹³C) to verify the structure. Purity should be assessed by analytical HPLC.
Data Presentation
The following tables summarize the key characteristics and expected outcomes for the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound (Compound tt44)
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃ClFN₇O₆ | [3] |
| Molecular Weight | 664.17 g/mol | [3] |
| CAS Number | 2241668-58-4 | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF | - |
Table 2: Representative Synthesis and Purification Data
| Parameter | Target Value | Notes |
| Synthesis | ||
| Overall Yield | 10-20% | Varies depending on the efficiency of each synthetic step. |
| Purification (RP-HPLC) | ||
| Purity (by analytical HPLC) | >95% | Essential for reliable biological data. |
| Quality Control | ||
| Identity Confirmation (HRMS, NMR) | Confirmed | Must match the expected mass and spectral data for the structure. |
Table 3: Biological Activity in Cellular Assays
| Parameter | Reported Value | Cell Line | Reference |
| Degradation of EGFP-HaloTag protein (at 1 µM, 24h) | Active | HeLa | [3] |
| DC₅₀ (Concentration for 50% degradation) | Sub-µM range | - |
Conclusion
This compound is a valuable research tool for inducing the selective degradation of HaloTag-fusion proteins via the autophagy pathway. The successful synthesis and purification of this compound require careful execution of multi-step organic synthesis and rigorous purification by RP-HPLC. The protocols and data presented here provide a comprehensive guide for researchers aiming to produce and utilize this compound in their studies of targeted protein degradation. For detailed, step-by-step synthetic procedures and characterization data, users are strongly encouraged to consult the primary scientific literature.
References
- 1. WO2009137569A1 - Real-time, on-line analysis of haloacetic acid species and amounts thereof in drinking water supplies - Google Patents [patents.google.com]
- 2. Determination of ten haloacetic acids in drinking water using high-performance and ultra-performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inefficient 2G-HaloAUTAC degradation
Welcome to the technical support center for 2G-HaloAUTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 2G-HaloAUTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it work?
A1: A this compound is a second-generation Autophagy-Targeting Chimera. It is a bifunctional molecule designed to selectively target proteins tagged with a HaloTag for degradation via the autophagy pathway. One end of the this compound binds to the HaloTag on the protein of interest, and the other end engages the autophagy machinery, leading to the engulfment of the target protein into an autophagosome, which then fuses with a lysosome for degradation.[1] Second-generation AUTACs have been engineered with improved linkers for enhanced degradation activity compared to their predecessors.
Q2: What is the key difference between AUTACs and PROTACs?
A2: The primary difference lies in the degradation pathway they utilize. AUTACs (including 2G-HaloAUTACs) hijack the autophagy-lysosome pathway, which is capable of degrading not only soluble proteins but also larger structures like protein aggregates and even entire organelles.[2] In contrast, PROTACs (Proteolysis-Targeting Chimeras) utilize the ubiquitin-proteasome system, which is generally limited to the degradation of soluble proteins.
Q3: What are the essential positive and negative controls for a this compound experiment?
A3: Proper controls are crucial for interpreting your results.[3][4][5]
-
Positive Controls:
-
A known autophagy inducer (e.g., Rapamycin) to confirm that the autophagy pathway is active in your cells.
-
A cell line known to express the Halo-tagged protein of interest.[4]
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) to assess baseline protein levels and any non-specific effects of the solvent.[6]
-
A cell line that does not express the Halo-tagged protein to check for off-target effects of the this compound.[4]
-
Treatment with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) alongside the this compound. If the degradation is autophagy-dependent, inhibiting this pathway should rescue the protein from degradation.[7]
-
A non-functional or scrambled version of the AUTAC, if available, to demonstrate the specificity of the active molecule.
-
Troubleshooting Inefficient this compound Degradation
This guide addresses common issues that can lead to inefficient or no degradation of your Halo-tagged protein of interest.
Problem 1: No or minimal degradation of the target protein observed on Western Blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the one that yields the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[8] |
| Inappropriate Incubation Time | Conduct a time-course experiment. Typical incubation times can range from 8 to 24 hours.[8] Shorter or longer times may be necessary depending on the protein's turnover rate and the cellular context. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent, as this can affect autophagic activity. Use fresh culture media and handle cells gently. |
| Inactive this compound Compound | Verify the integrity and proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.[9] Prepare fresh dilutions for each experiment. |
| Inefficient Autophagy in the Cell Line | Confirm that the autophagy machinery is functional in your cell line. Treat cells with a known autophagy inducer like Rapamycin and monitor for an increase in the lipidated form of LC3 (LC3-II) by Western blot. |
| Issues with Western Blotting | Please refer to the detailed "Troubleshooting Western Blots for Degradation Assays" section below. |
Problem 2: Degradation is observed, but it is incomplete or plateaus at a high level.
| Possible Cause | Troubleshooting Steps |
| High Rate of Protein Synthesis | The cell may be synthesizing new protein at a rate that counteracts the degradation. Try a shorter treatment time to capture the initial degradation before new synthesis ramps up.[8] |
| Negative Feedback Loop | The degradation of the target protein might trigger a cellular response that inhibits autophagy. Investigate downstream signaling pathways that may be affected by the loss of your protein of interest. |
| Limited Autophagic Capacity | The autophagic machinery may become saturated. Ensure that the level of Halo-tagged protein expression is not excessively high, as this can overwhelm the system. |
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
-
Cell Seeding: Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[8][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.[8]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE. For LC3 detection, a high-percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II.[7]
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for smaller proteins like LC3.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag to detect your protein of interest. To confirm autophagy induction, also probe for LC3 and p62. A loading control (e.g., GAPDH, β-actin, or α-tubulin) is essential.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
Troubleshooting Western Blots for Degradation Assays
| Issue | Possible Cause & Solution |
| No or Weak Signal for Target Protein | Antibody Issue: Ensure your anti-HaloTag antibody is validated for Western blotting and used at the recommended dilution. Low Protein Expression: The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. Poor Transfer: Verify protein transfer by Ponceau S staining of the membrane. For small proteins, ensure the transfer time is not too long, which could cause them to be transferred through the membrane. |
| Multiple Bands or Smearing | Protein Degradation during Lysis: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[10] Antibody Non-Specificity: Use a high-quality, specific primary antibody. Run a negative control with a lysate from cells that do not express the Halo-tagged protein. |
| High Background | Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Inadequate Washing: Increase the number and duration of washes after primary and secondary antibody incubations. |
Quantitative Data Summary
The optimal concentration and incubation time for 2G-HaloAUTACs can vary depending on the specific this compound molecule, the target protein, and the cell line used. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.
Table 1: General Guidelines for this compound Experimental Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 10 µM | Start with a broad range and narrow down to determine the DC50. |
| Incubation Time | 4 - 48 hours | A 24-hour time point is a good starting point for many proteins. |
| Cell Confluency | 70-80% | Overly confluent or sparse cells can have altered autophagy levels. |
| Loading Control | GAPDH, β-actin, α-tubulin | Essential for accurate quantification. |
Table 2: Example Experimental Conditions from Literature
| This compound | Target Protein | Cell Line | Concentration | Incubation Time | Result |
| HaloAUTAC tt15 | EGFP-HaloTag | HeLa | 1 µM | 24 hours | Significant degradation observed.[9] |
| AUTAC2-2G | FKBP12 | - | - | - | 100-fold increased activity over first generation.[11] |
Visualizing Key Processes
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow for Troubleshootingdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
How to optimize 2G-HaloAUTAC treatment time and dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing and troubleshooting experiments using 2G-HaloAUTAC for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a second-generation Autophagy-Targeting Chimera. It is a heterobifunctional molecule designed to specifically induce the degradation of HaloTag fusion proteins through the cellular autophagy pathway. It consists of two key components connected by a linker: a "warhead" that binds to the HaloTag protein and a "degradation tag" (a guanine (B1146940) derivative) that recruits the autophagy machinery. This recruitment leads to the K63-linked polyubiquitination of the target protein, its recognition by autophagy receptors like p62/SQSTM1, and subsequent engulfment into an autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[1][2][3] Second-generation AUTACs have been engineered for improved activity compared to earlier versions.[4]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound should be determined empirically for each cell line and target protein. A dose-response experiment is the recommended method.
Experimental Protocol: Dose-Response Study
-
Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase and will not become over-confluent during the experiment. Cell density can influence autophagy and experimental outcomes.[5][6][7][8]
-
Treatment: Treat the cells with a range of this compound concentrations. A broad range (e.g., 0.1 nM to 10 µM) is recommended for the initial experiment.[9][10] Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Incubation: Incubate the cells for a fixed period, for example, 24 hours.
-
Lysis and Protein Quantification: After incubation, lyse the cells and determine the total protein concentration to ensure equal loading for analysis.
-
Analysis: Analyze the degradation of the HaloTag fusion protein using Western blotting or LC-MS/MS.
-
Data Interpretation: Quantify the target protein levels relative to a loading control (for Western blot) or an internal standard (for LC-MS/MS). Plot the percentage of remaining protein against the this compound concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[11][12][13]
Q3: How do I determine the optimal treatment time for this compound?
A3: A time-course experiment is necessary to identify the optimal duration of treatment.
Experimental Protocol: Time-Course Study
-
Cell Seeding: Plate your cells as you would for a dose-response experiment.
-
Treatment: Treat the cells with a fixed concentration of this compound, ideally a concentration that achieves Dₘₐₓ as determined from your dose-response study.
-
Incubation and Harvesting: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after adding the this compound.
-
Analysis: Analyze the levels of the target protein at each time point by Western blotting or LC-MS/MS.
-
Data Interpretation: Plot the percentage of remaining protein against time to observe the degradation kinetics and identify the time point at which maximal degradation occurs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Incomplete Degradation | 1. Suboptimal this compound concentration or treatment time. 2. Low expression of required autophagy machinery in the cell line. 3. The HaloTag is not accessible to the this compound. 4. High rate of target protein synthesis. | 1. Perform thorough dose-response and time-course experiments. 2. Confirm the expression of key autophagy proteins (e.g., LC3, p62) in your cell line. 3. Ensure the HaloTag is correctly fused to your protein of interest and is sterically accessible. 4. Consider co-treatment with a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the degradation rate. |
| "Hook Effect" Observed | At high concentrations, the bifunctional nature of AUTACs can lead to the formation of binary complexes (this compound with either the target or autophagy machinery) rather than the productive ternary complex, reducing degradation efficiency.[14] | This is a good indication that the AUTAC is working via the intended mechanism. For optimal degradation, use concentrations at or below the point where the hook effect begins. A detailed dose-response curve with smaller concentration increments at the higher end can help pinpoint the optimal concentration.[10][15] |
| High Cell Toxicity | 1. The this compound concentration is too high. 2. Off-target effects of the this compound. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to determine the cytotoxic concentration. Use concentrations well below this for your degradation studies.[9] 2. Use a lower, more specific concentration of this compound. Include a negative control (an inactive epimer of the AUTAC, if available) to assess off-target toxicity.[16] |
| High Variability Between Replicates | Inconsistent cell density, treatment conditions, or sample preparation. | Ensure consistent cell seeding density and that cells are in a similar growth phase for all experiments. Standardize all liquid handling and incubation steps. Ensure complete and consistent cell lysis.[16] |
Experimental Protocols
Western Blotting for this compound Mediated Degradation
This protocol provides a general framework for assessing protein degradation.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for your protein of interest (or the HaloTag) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification: Visualize the bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[1][17]
LC-MS/MS for Quantifying Target Protein
For more precise quantification, a targeted proteomics approach using LC-MS/MS can be employed.
-
Sample Preparation: Treat cells, lyse, and quantify total protein as for Western blotting.
-
Proteolytic Digestion: Digest the protein lysates into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a triple quadrupole mass spectrometer or a high-resolution mass spectrometer. Select unique "proteotypic" peptides from your target protein for quantification.
-
Data Analysis: Quantify the selected peptides relative to a stable isotope-labeled internal standard peptide for the most accurate results.[18][19][20][21][22]
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relevance and regulation of cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Very High Density of CHO Cells in Perfusion by ATF or TFF in WAVE Bioreactor™. Part I. Effect of the Cell Density on the Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. sciex.com [sciex.com]
- 19. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 20. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 2G-HaloAUTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2G-HaloAUTACs, with a specific focus on addressing and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is 2G-HaloAUTAC and how does it work?
A1: this compound is a second-generation Autophagy-Targeting Chimera. It is a heterobifunctional molecule designed to specifically eliminate a target protein by hijacking the cellular autophagy-lysosome pathway. It consists of three key components: a "warhead" that binds to the protein of interest (in this case, a HaloTag fusion protein), a linker, and an "autophagy-targeting moiety." This moiety induces K63-linked polyubiquitination of the target protein, marking it for recognition by autophagy receptors like p62/SQSTM1.[1][2] The entire complex is then engulfed by an autophagosome, which fuses with a lysosome, leading to the degradation of the target protein.[1][2] The second-generation design of 2G-HaloAUTACs reportedly offers improved activity over first-generation AUTACs.[2]
Q2: What are the potential off-target effects of 2G-HaloAUTACs?
A2: Off-target effects in targeted protein degradation can arise from several factors. For 2G-HaloAUTACs, these may include:
-
Warhead-mediated off-targets: The HaloTag-binding moiety may interact with other endogenous proteins, leading to their unintended degradation.
-
Autophagy-related off-targets: Global induction of autophagy could potentially lead to the degradation of other cellular components. However, AUTACs are designed to induce selective autophagy of the targeted protein.
-
"Hook effect": At very high concentrations, bifunctional molecules like AUTACs can form non-productive binary complexes (this compound with either the target or the autophagy machinery separately) instead of the productive ternary complex, leading to reduced degradation efficiency.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Dose-response experiments: Determine the optimal concentration of your this compound that provides maximal target degradation with minimal off-target effects. Always start with a broad concentration range.
-
Use of negative controls:
-
Inactive epimer/isomer: If available, use a stereoisomer of the this compound that is known to be inactive in binding the target or the autophagy machinery.
-
Warhead alone: Treat cells with the HaloTag-binding ligand alone to assess its effects independent of autophagy induction.
-
Vehicle control: Always include a vehicle-treated group (e.g., DMSO) to control for solvent effects.
-
-
Orthogonal validation: Confirm your findings using an alternative method for protein knockdown, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is a direct result of target protein degradation.
-
Proteomics-based profiling: For in-depth analysis, perform unbiased proteomic screens (e.g., SILAC or TMT-based quantitative mass spectrometry) to identify proteins that are depleted upon this compound treatment.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low target protein degradation | Suboptimal this compound concentration | Perform a dose-response experiment to find the optimal concentration. Start with a range from nanomolar to low micromolar. |
| Poor cell permeability | Ensure the this compound has appropriate physicochemical properties for cell entry. If permeability is a known issue, consider using cell lines with higher endocytic activity or consult the manufacturer for formulation advice. | |
| "Hook effect" | Test lower concentrations of the this compound. The optimal degradation concentration often follows a "bell-shaped" curve. | |
| Low expression of autophagy-related proteins | Confirm the expression of key autophagy proteins (e.g., p62, LC3) in your cell line by Western blot. | |
| Cellular stress or unhealthy cells | Ensure cells are healthy and not overly confluent. Use cells within a consistent and low passage number. | |
| High background or non-specific effects | Off-target binding of the warhead | Use a more specific HaloTag ligand if available. Perform control experiments with the warhead alone. |
| General induction of autophagy | Analyze autophagy markers (e.g., LC3-II conversion) to determine if autophagy is being induced globally or selectively. | |
| This compound instability | Assess the stability of the compound in your cell culture medium over the time course of the experiment. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Standardize cell passage number, seeding density, and confluency at the time of treatment. |
| Inconsistent this compound preparation | Prepare fresh dilutions of the this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Assessing On-Target Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a HaloTagged protein of interest following treatment with this compound.
Materials:
-
Cells expressing the HaloTag-fusion protein of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or HaloTag
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired time course (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][10][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.[8][11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Proteomics-Based Off-Target Profiling
This protocol provides a general framework for identifying off-target proteins degraded by this compound using quantitative mass spectrometry.
Materials:
-
SILAC labeling media and reagents (for SILAC) or TMT labeling reagents (for TMT)
-
Cells of interest
-
This compound and vehicle control
-
Instrumentation for mass spectrometry (e.g., LC-MS/MS)
-
Software for proteomic data analysis
Procedure:
-
Cell Culture and Labeling (SILAC example):
-
Culture cells in "heavy" and "light" SILAC media for several passages to ensure complete incorporation of the labeled amino acids.
-
-
Treatment:
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Treat the "heavy" labeled cells with this compound and the "light" labeled cells with the vehicle control.
-
-
Cell Lysis and Protein Digestion:
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Combine equal numbers of "heavy" and "light" labeled cells.
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Lyse the combined cells and digest the proteins into peptides (e.g., using trypsin).
-
-
Mass Spectrometry:
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Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
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Identify and quantify peptides using proteomics software.
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Calculate the heavy/light ratios for each identified protein.
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Proteins with a significantly decreased heavy/light ratio are potential off-targets of this compound.
-
Data Presentation: Representative Off-Target Analysis
The following table is a hypothetical representation of data that could be obtained from a proteomics experiment to identify off-targets of a this compound targeting Halo-ProteinX.
| Protein | Gene | Fold Change (this compound/Vehicle) | p-value | Comments |
| Halo-ProteinX | GENEX | 0.15 | < 0.001 | On-target |
| Protein A | GENEA | 0.95 | > 0.05 | Not significant |
| Protein B | GENEB | 0.45 | < 0.01 | Potential off-target |
| Protein C | GENEC | 1.02 | > 0.05 | Not significant |
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. addgene.org [addgene.org]
- 9. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 10. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 11. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
My 2G-HaloAUTAC is not working: what are the possible reasons?
Welcome to the technical support center for the 2G-HaloAUTAC system. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inducing degradation of my HaloTag-fusion protein. What are the possible reasons?
There are several potential failure points in a this compound experiment. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
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Integrity and Activity of the this compound Compound: Issues with the compound itself, such as degradation during storage or improper handling.
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Expression and Accessibility of the HaloTag-Fusion Protein: Problems with the target protein, including low expression, mislocalization, or steric hindrance of the HaloTag.
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Cellular Health and Autophagy Competence: The cell line used may have a low basal level of autophagy or be sensitive to the treatment conditions.
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Experimental Conditions: Suboptimal concentration of the this compound, insufficient incubation time, or issues with detection methods.
The following sections will delve into each of these areas with specific troubleshooting guidance.
Troubleshooting Guide
Section 1: Issues with the this compound Compound
Q2: How can I be sure that my this compound is active and stable?
The stability of the this compound is critical for its function. Improper storage can lead to a loss of activity.
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Storage: Second-generation AUTACs should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.
Experimental Protocol: Verifying this compound Activity with a Positive Control
To confirm the activity of your this compound stock, use a positive control system. A simple and effective positive control is a cell line stably expressing a readily detectable HaloTag-fusion protein, such as EGFP-HaloTag.
Methodology:
-
Cell Culture: Plate HeLa cells stably expressing EGFP-HaloTag in a 12-well plate.
-
Treatment: Treat the cells with your this compound at a concentration of 1 µM for 24 hours. Include a vehicle-only (e.g., DMSO) control.
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Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
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Western Blot: Perform a Western blot analysis to detect the levels of EGFP-HaloTag. Use an antibody against EGFP or the HaloTag.
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Analysis: A significant reduction in the EGFP-HaloTag protein band in the this compound-treated sample compared to the vehicle control indicates that your compound is active.
Section 2: HaloTag-Fusion Protein Expression and Accessibility
Q3: My target protein is expressed, but I'm not seeing degradation. Could the HaloTag be the problem?
Yes, issues with the HaloTag fusion protein are a common reason for this compound failure.
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Expression Level: Very low expression of your HaloTag-fusion protein might make degradation difficult to detect. Conversely, extremely high overexpression can overwhelm the autophagy machinery.
-
Solubility: The HaloTag is known to improve the solubility of some fusion proteins. However, if your protein of interest is prone to aggregation, it might still form insoluble aggregates that are resistant to degradation.
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Steric Hindrance: The location of the HaloTag (N- or C-terminus) can affect its accessibility to the this compound. If the tag is buried within the protein structure, the AUTAC cannot bind efficiently.
Experimental Protocol: Verifying HaloTag Accessibility
To check if the HaloTag on your fusion protein is accessible, you can perform a labeling experiment with a fluorescent HaloTag ligand.
Methodology:
-
Cell Culture: Plate cells expressing your HaloTag-fusion protein on glass-bottom dishes suitable for microscopy. Include a negative control of untransfected cells.
-
Labeling: Incubate the cells with a cell-permeable fluorescent HaloTag ligand (e.g., TMR-HaloTag ligand) at a concentration of 1-5 µM for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed culture medium to remove unbound ligand.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Analysis: Strong fluorescent signal in the cells expressing your HaloTag-fusion protein, localized to the expected subcellular compartment, confirms that the HaloTag is expressed and accessible. No or weak signal may indicate an accessibility issue.
Section 3: Cellular Health and Autophagy Competence
Q4: How do I know if the autophagy pathway is functional in my cells?
The this compound relies on a functional autophagy pathway to degrade the target protein. If this pathway is impaired, degradation will not occur.
-
Basal Autophagy Levels: Different cell lines have varying basal levels of autophagy. If the basal level is very low, you may not see significant degradation.
-
Cellular Stress: The experimental conditions, including the concentration of this compound and the incubation time, should not induce excessive cellular stress or toxicity, which can dysregulate autophagy.
Experimental Protocol: Measuring Autophagic Flux
A key experiment to assess the functionality of the autophagy pathway is to measure autophagic flux. This can be done by monitoring the levels of LC3-II and p62/SQSTM1 by Western blot.
Methodology:
-
Cell Culture: Plate your cells of interest in a 6-well plate.
-
Treatment: Treat the cells with your this compound. As a positive control for autophagy induction, you can use a known inducer like rapamycin (B549165) or starve the cells. To measure flux, include a condition where cells are co-treated with an autophagy inhibitor, such as Bafilomycin A1 or Chloroquine, for the last 4-6 hours of the experiment.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot to detect LC3 and p62.
-
Analysis:
-
LC3: An increase in the lipidated form, LC3-II (which runs faster on the gel), upon this compound treatment indicates an induction of autophagy. A further accumulation of LC3-II in the presence of an autophagy inhibitor confirms a functional autophagic flux.
-
p62: p62 is a cargo receptor that is itself degraded by autophagy. A decrease in p62 levels upon this compound treatment suggests an increase in autophagic degradation.
-
| Treatment | Expected LC3-II Level | Expected p62 Level | Interpretation |
| Vehicle Control | Basal | Basal | Baseline autophagy |
| This compound | Increased | Decreased | Autophagy is induced |
| Autophagy Inhibitor | Increased | Increased | Basal autophagic flux |
| This compound + Inhibitor | Further Increased LC3-II | Increased p62 | Increased autophagic flux |
Section 4: Experimental Conditions
Q5: What are the optimal concentration and incubation time for this compound?
The optimal conditions can vary depending on the cell line and the specific HaloTag-fusion protein.
-
Concentration: A typical starting concentration for this compound is 1 µM. However, it is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your system.
-
Incubation Time: A standard incubation time is 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help to determine the optimal degradation window.
Visualizing the Process
Diagram 1: this compound Mechanism of Action
Caption: The this compound binds to the HaloTag-fusion protein and recruits the autophagy machinery.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting your this compound experiment.
Cell line-specific considerations for 2G-HaloAUTAC experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing second-generation Autophagy-Targeting Chimeras (AUTACs) for the degradation of HaloTag-fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is a 2G-HaloAUTAC and how does it work?
A this compound is a bifunctional molecule designed to induce the degradation of a specific protein of interest (POI) that has been fused to a HaloTag. It works by hijacking the cell's natural autophagy pathway. The molecule consists of two key parts: a ligand that binds specifically and covalently to the HaloTag protein, and a guanine-derived degradation tag that is recognized by the autophagy machinery. By linking the HaloTag-fused POI to the autophagy system, the entire complex is engulfed by an autophagosome, which then fuses with a lysosome, leading to the degradation of the target protein.[1][2] Second-generation AUTACs have been optimized for improved degradation activity.[1]
Q2: How does a this compound differ from a HaloPROTAC?
The primary difference lies in the degradation pathway they utilize.
-
2G-HaloAUTACs use the autophagy-lysosome pathway . They mark the target protein for engulfment by autophagosomes and subsequent degradation in lysosomes.[2]
-
HaloPROTACs use the ubiquitin-proteasome system (UPS) . They recruit an E3 ubiquitin ligase (like von Hippel-Lindau, VHL) to the target protein, leading to its ubiquitination and degradation by the proteasome.[3][4][5]
This distinction is critical for experimental design and interpretation, as the cellular machinery and necessary co-factors are entirely different.
Q3: Why is my choice of cell line so important for a this compound experiment?
The efficacy of a this compound is fundamentally dependent on the autophagic activity of the host cell line. Different cell lines exhibit significant variations in their basal autophagy levels and their capacity to induce autophagy.[6][7] A cell line with low basal autophagy or a compromised autophagy pathway may show little to no degradation of the target protein.[8] Furthermore, factors like the expression levels of key autophagy-related genes (ATGs) can differ, making some cell lines inherently better suited for these experiments.[8][9]
Troubleshooting Guide
Problem: No or Low Degradation of the HaloTag-Fusion Protein
This is the most common issue encountered in AUTAC experiments. The underlying cause can typically be traced to the compound, the target protein, the cell line's autophagic capacity, or the experimental setup.
Solution: A systematic optimization of this compound concentration and treatment duration is crucial. Degradation is both dose- and time-dependent.
-
Concentration: Perform a dose-response curve, typically ranging from 100 nM to 10 µM.
-
Time: Conduct a time-course experiment, for example, collecting samples at 6, 12, 24, and 48 hours post-treatment.
| Compound | Typical Concentration Range | Purpose |
| This compound | 100 nM - 10 µM | Target Degradation |
| Rapamycin | 100 nM - 1 µM | Positive Control (Autophagy Inducer) |
| Bafilomycin A1 | 100 nM - 200 nM | Negative Control (Autophagy Inhibitor) |
| Chloroquine | 20 µM - 50 µM | Negative Control (Autophagy Inhibitor) |
| Table 1: Recommended starting concentrations for optimizing this compound experiments and relevant controls. |
Solution: Characterize the autophagic fitness of your cell line. Not all cell lines are created equal regarding their autophagic flux.
-
Assess Basal Autophagy: Before starting your AUTAC experiment, check the basal level of autophagy in your chosen cell line. This is commonly done by Western blot, measuring the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II. An accumulation of LC3-II suggests active autophagosome formation.[9]
-
Use a Positive Control: Treat cells with a known autophagy inducer like Rapamycin or induce starvation (e.g., using EBSS media). A robust increase in LC3-II levels indicates that the cell line's autophagy machinery is functional.
-
Consider a Different Cell Line: If your cell line shows low basal and induced autophagy, it may be a poor model for AUTAC-mediated degradation. Cell lines known to have competent autophagy pathways (e.g., HEK293, HeLa, U2OS) are often good starting points.
| Protein | Function in Autophagy | Indication on Western Blot |
| LC3-I / LC3-II | Autophagosome marker | Increased LC3-II / LC3-I ratio indicates autophagy induction. |
| p62/SQSTM1 | Autophagy receptor, degraded by autophagy | Levels decrease upon autophagy induction. |
| ATG5 / ATG7 | Core autophagy machinery | Presence is essential for autophagosome formation. |
| Beclin-1 | Initiation of autophagosome formation | Presence is essential for autophagy initiation. |
| Table 2: Key autophagy-related proteins useful for characterizing the autophagic competency of a cell line. |
Solution: Verify the expression and accessibility of your HaloTag-fusion protein.
-
Confirm Expression: Ensure your protein is being expressed at detectable levels via Western blot using an antibody against the POI or the HaloTag itself. Endogenously tagged proteins using CRISPR/Cas9 often yield more physiologically relevant results and better degradation compared to transient overexpression systems.[3][10]
-
Check Localization: The this compound must be able to access the HaloTag. If your fusion protein is sequestered in a cellular compartment that is inaccessible to the AUTAC or the autophagy machinery (e.g., within intact, healthy mitochondria), degradation may be inefficient.[11]
-
Rule out Steric Hindrance: Ensure the HaloTag is not buried within the protein's structure in a way that prevents the this compound from binding.
Problem: How to Confirm Degradation is Autophagy-Dependent
It is essential to demonstrate that the observed protein loss is due to the intended AUTAC mechanism and not off-target toxicity or other effects.
Solution: Perform co-treatment experiments with well-characterized autophagy inhibitors. If the degradation is truly autophagy-dependent, inhibiting the pathway should prevent the degradation of your target protein.
-
Inhibitor Co-treatment: Treat cells with the this compound in the presence and absence of an autophagy inhibitor like Bafilomycin A1 (prevents autophagosome-lysosome fusion) or Chloroquine (raises lysosomal pH).
-
Genetic Knockdown: For more definitive proof, use siRNA or CRISPR to knock down essential autophagy genes like ATG5 or ATG7. In these knockdown cells, the this compound should fail to induce degradation.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for a this compound Experiment
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Cell Seeding: Plate your cells of interest (expressing the HaloTag-fusion protein) at a density that will keep them in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare fresh solutions of your this compound and controls (e.g., DMSO vehicle, autophagy inducer/inhibitor) in complete media. Aspirate the old media and add the treatment media to the cells.
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Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
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Cell Lysis: Wash cells with cold PBS and lyse them in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against your POI, HaloTag, an autophagy marker (e.g., LC3), and a loading control (e.g., GAPDH, Actin).
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Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Mechanism of this compound Action
The diagram below illustrates how the this compound molecule bridges the HaloTag-fusion protein with the autophagosome, leading to its eventual degradation.
Troubleshooting Flowchart
Use this decision tree to diagnose potential issues with your this compound experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation of HaloTag® Fusion Proteins for Phenotypic Studies [promega.com]
- 6. Autophagy variation within a cell population determines cell fate via selective degradation of Fap-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioradiations.com [bioradiations.com]
- 10. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2G-HaloAUTAC Efficacy and Autophagy Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2G-HaloAUTACs in conjunction with autophagy inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is 2G-HaloAUTAC and how does it work?
A1: this compound is a second-generation Autophagy-Targeting Chimera. It is a heterobifunctional molecule designed to selectively target proteins tagged with HaloTag for degradation via the autophagy-lysosome pathway.[1][2] The molecule consists of a ligand that binds to the HaloTag protein and a specific chemical tag that induces K63-linked polyubiquitination of the target protein. This ubiquitination is recognized by the autophagy cargo receptor p62/SQSTM1, which then recruits the protein to an autophagosome for subsequent lysosomal degradation.[3]
Q2: Why would I use an autophagy inhibitor with a this compound?
A2: Using an autophagy inhibitor is a critical experimental control to verify that the degradation of your Halo-tagged protein of interest (POI) by a this compound is indeed mediated by the autophagy pathway. If the this compound is effective, you would expect to see a decrease in your POI. If you then add an autophagy inhibitor, this degradation should be blocked or significantly reduced, leading to a rescue of your POI levels.
Q3: What are the different types of autophagy inhibitors I can use?
A3: Autophagy inhibitors are generally categorized based on the stage of the autophagy pathway they block:
-
Early-stage inhibitors: These prevent the formation of the autophagosome. A common example is 3-Methyladenine (3-MA), which inhibits class III PI3K.[4]
-
Late-stage inhibitors: These prevent the fusion of the autophagosome with the lysosome or inhibit lysosomal function. Common examples include Bafilomycin A1 and Chloroquine (CQ).[3][5] Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that prevents the acidification of the lysosome, while Chloroquine is a lysosomotropic agent that raises the lysosomal pH and blocks autophagosome-lysosome fusion.[3][5]
Troubleshooting Guide
Issue 1: this compound is not degrading my target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and target protein. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal degradation time. |
| Low basal autophagy in the cell line | Induce autophagy with a known inducer (e.g., starvation or rapamycin) as a positive control to confirm the pathway is active. |
| Issues with HaloTag fusion protein | Confirm the expression and correct localization of your Halo-tagged protein of interest via Western blot or fluorescence microscopy. |
Issue 2: My autophagy inhibitor did not rescue the degradation of my target protein.
| Possible Cause | Troubleshooting Steps |
| Ineffective inhibitor concentration | Titrate the concentration of your autophagy inhibitor to ensure it is effectively blocking autophagy in your cell line. You can monitor the accumulation of LC3-II as a marker of autophagy inhibition. |
| Degradation is not autophagy-dependent | Consider the possibility that the observed protein degradation is occurring through a different pathway (e.g., proteasomal degradation). Use a proteasome inhibitor like MG-132 as a control. |
| Off-target effects of the inhibitor | Be aware of potential off-target effects. For example, 3-MA can have dual roles in autophagy modulation, and at high concentrations, Chloroquine can induce lysosomal membrane permeabilization.[6][7] Refer to the literature for your specific inhibitor and cell type. |
Issue 3: I am seeing inconsistent results with my autophagy inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inhibitor instability | Prepare fresh stock solutions of your autophagy inhibitor and replenish it in the media for long-term experiments as some inhibitors can be unstable in culture medium. |
| Variable autophagic flux | Ensure consistent cell culture conditions (e.g., cell density, media composition, passage number) as these can influence the basal level of autophagy. |
| Complex inhibitor effects | Some inhibitors have complex, concentration-dependent, or cell-type-specific effects. For example, prolonged treatment with 3-MA can sometimes induce autophagy.[6] Bafilomycin A1 can also affect apoptosis pathways.[2][3][8] |
Quantitative Data Summary
The following table summarizes the expected qualitative and semi-quantitative effects of autophagy inhibitors on this compound efficacy. The exact quantitative values will vary depending on the specific experimental conditions.
| Treatment | Target Protein Level | LC3-II Level | p62 Level |
| Vehicle Control | 100% | Basal | Basal |
| This compound | Decreased | Basal/Slight Decrease | Decreased |
| This compound + 3-MA (Early inhibitor) | Rescued (Increased vs. This compound alone) | Decreased | Rescued (Increased vs. This compound alone) |
| This compound + Bafilomycin A1/CQ (Late inhibitor) | Rescued (Increased vs. This compound alone) | Increased | Rescued (Increased vs. This compound alone) |
| Autophagy Inhibitor Alone | No significant change | Varies by inhibitor | Varies by inhibitor |
Experimental Protocols
Protocol: Validating Autophagy-Dependent Degradation of a Halo-Tagged Protein by this compound using Western Blot
1. Cell Culture and Treatment:
a. Plate cells at a density that will not lead to confluency-induced autophagy during the experiment. b. Allow cells to adhere overnight. c. Treat cells with the following conditions:
- Vehicle (e.g., DMSO)
- This compound (at a predetermined optimal concentration)
- Autophagy inhibitor (e.g., 5 mM 3-MA, 100 nM Bafilomycin A1, or 20 µM Chloroquine)
- This compound + Autophagy inhibitor (pre-treat with the inhibitor for 1-2 hours before adding the this compound) d. Incubate for the desired time period (e.g., 24 hours).
2. Cell Lysis:
a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
3. Protein Quantification:
a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Denature samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel. d. Separate proteins by electrophoresis. e. Transfer proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against your protein of interest, LC3, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. h. Wash the membrane with TBST. i. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. j. Wash the membrane with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
a. Quantify the band intensities using software like ImageJ.[9] b. Normalize the intensity of the target protein band to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Logic for using autophagy inhibitors with this compound.
Caption: Points of intervention for common autophagy inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 4. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic Activity of Chloroquine in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: 2G-HaloAUTAC Cytotoxicity
Welcome to the technical support center for 2G-HaloAUTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to cell health and viability when using 2G-HaloAUTACs.
Problem 1: Increased Cell Death Observed After 2G-HaloAUTAC Treatment
Possible Causes:
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High Concentration of this compound: Excessive concentrations can lead to off-target effects or overwhelm the cellular machinery.
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Prolonged Incubation Time: Continuous exposure may induce excessive autophagy or other stress pathways, leading to cell death.
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Overexpression of HaloTag-Fusion Protein: High levels of the target protein can lead to the formation of aggregates or place a significant burden on the cell's protein degradation machinery.
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Inherent Toxicity of the Target Protein Degradation: The depletion of the target protein itself might be cytotoxic to the cells.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds and modulation of autophagy.
Suggested Solutions:
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Optimize this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration that induces target degradation without significant cytotoxicity.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation period for target degradation and cell viability.
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Control HaloTag-Fusion Protein Expression: If using an inducible expression system, titrate the inducer to achieve expression levels closer to endogenous levels. For transient transfections, optimize the amount of plasmid DNA used.
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Include Proper Controls: Use control cells (e.g., parental cell line without the HaloTag-fusion protein) treated with the this compound to assess off-target toxicity. Also, include a negative control compound that does not induce autophagy.
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Select an Appropriate Cell Line: If possible, use a cell line known to be robust or less sensitive to perturbations in autophagic flux.
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
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Variability in Cell Culture Conditions: Differences in cell density, passage number, and media composition can affect cellular responses.
-
Inconsistent Reagent Preparation: Improper storage or handling of the this compound can affect its potency.
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Assay-Related Variability: Inconsistent incubation times, cell seeding densities, or reagent addition can lead to variable results.
Suggested Solutions:
-
Standardize Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
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Ensure Proper Reagent Handling: Aliquot the this compound upon receipt and store as recommended to avoid repeated freeze-thaw cycles.
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Standardize Assay Protocols: Follow a detailed and consistent protocol for all cytotoxicity assays, including incubation times, reagent volumes, and reading parameters.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced cytotoxicity?
A1: Cytotoxicity associated with 2G-HaloAUTACs can arise from several mechanisms:
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On-target cytotoxicity: The degradation of the target HaloTag-fusion protein may itself be detrimental to cell survival.
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Off-target effects: The this compound molecule could interact with other cellular components, leading to toxicity.
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Excessive autophagy: While 2G-HaloAUTACs are designed to induce selective autophagy, excessive or prolonged activation of the general autophagy pathway can lead to a form of programmed cell death known as autophagic cell death.[1][2]
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Lysosomal dysfunction: Overloading the lysosomal degradation pathway could impair lysosomal function, leading to cellular stress and toxicity.[3][4][5]
Q2: How can I distinguish between on-target cytotoxicity and off-target cytotoxicity?
A2: To differentiate between these two, you can perform the following control experiments:
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Parental Cell Line Control: Treat the parental cell line (not expressing the HaloTag-fusion protein) with the this compound. Any observed cytotoxicity can be attributed to off-target effects.
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Inactive Epimer Control: If available, use an inactive stereoisomer of the this compound that does not induce degradation but has a similar chemical structure. This can help identify off-target effects independent of the degradation mechanism.
-
Rescue Experiment: If the target protein has a known function, attempt to rescue the cytotoxic phenotype by expressing a variant of the target protein that is not recognized by the this compound.
Q3: What are the recommended initial concentration ranges and incubation times for this compound experiments?
A3: As a starting point, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for in vitro experiments. Incubation times can vary from 6 to 48 hours. However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and HaloTag-fusion protein to determine the optimal conditions that balance target degradation with minimal cytotoxicity.
Q4: Can the HaloTag itself be toxic to cells?
A4: The HaloTag protein is a modified bacterial dehalogenase and is generally considered to be well-tolerated by mammalian cells.[6][7] However, very high levels of overexpression of any exogenous protein, including a HaloTag-fusion, can potentially lead to cellular stress and should be avoided.[8] The fluorescent ligands used with HaloTag technology are also generally not cytotoxic at the recommended concentrations.[6][9]
Quantitative Data Summary
The following table summarizes key parameters to consider when optimizing your experiments to minimize cytotoxicity. The values provided are general starting points and should be optimized for your specific experimental system.
| Parameter | Recommended Starting Range | Key Consideration |
| This compound Concentration | 0.1 - 10 µM | Perform a dose-response curve to find the EC50 for degradation and the CC50 for cytotoxicity. |
| Incubation Time | 6 - 48 hours | Perform a time-course experiment to identify the optimal duration for degradation without significant cell death. |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Ensure cells are in the logarithmic growth phase and not confluent during the experiment. |
| HaloTag-Fusion Protein Expression | Near-endogenous levels | Avoid high overexpression which can lead to artifacts and cellular stress. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound in complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the diluted this compound to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessing Apoptosis Induction using Caspase Activity Assay
-
Cell Treatment: Treat cells with the this compound at various concentrations and for different durations, including positive and negative controls.
-
Cell Lysis: Lyse the cells according to the caspase assay kit protocol.
-
Caspase Assay: Add the caspase substrate (e.g., for caspase-3/7) to the cell lysates and incubate.[10][11][12][13][14]
-
Measurement: Measure the resulting fluorescent or luminescent signal using a plate reader.
-
Data Analysis: Compare the caspase activity in treated cells to that in control cells to determine if apoptosis is induced.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of this compound.
Diagram 2: Signaling Pathways Potentially Leading to Cytotoxicity
Caption: Potential signaling pathways leading to cell death from this compound treatment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosome quality control in health and neurodegenerative diseases [pubmed.ncbi.nlm.nih.gov]
- 4. The crucial impact of lysosomes in aging and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Dehalogenase-Based Protein Fusion Tag Capable of Rapid, Selective and Covalent Attachment to Customizable Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2G-HaloAUTAC Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of second-generation HaloAUTACs (2G-HaloAUTACs). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 2G-HaloAUTACs and how do they differ from first-generation AUTACs?
A1: 2G-HaloAUTACs are second-generation Autophagy-Targeting Chimeras designed to induce the degradation of HaloTag-fused proteins via the autophagy pathway. They represent an improvement over first-generation AUTACs by replacing the L-Cysteine linker with more optimized chemical moieties. This modification enhances their degradation activity and provides a more versatile platform for targeted protein degradation.[1][2]
Q2: What is the general mechanism of action for 2G-HaloAUTACs?
A2: 2G-HaloAUTACs are heterobifunctional molecules. One end binds to the HaloTag protein, and the other end recruits components of the autophagy machinery. This proximity induces the engulfment of the HaloTag-fusion protein by an autophagosome, which then fuses with a lysosome, leading to the degradation of the target protein.
Q3: What are the critical starting points for a 2G-HaloAUTAC experiment?
A3: For a successful experiment, it is crucial to:
-
Confirm Target Expression: Ensure robust expression of the HaloTag-fusion protein in your cellular model.
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration, as high concentrations can lead to the "hook effect" (reduced degradation at higher doses).
-
Determine Optimal Incubation Time: Conduct a time-course experiment to identify the time point of maximal degradation.
-
Include Proper Controls: Use a vehicle control (e.g., DMSO), a negative control (an inactive AUTAC), and positive controls for autophagy induction (e.g., rapamycin) and lysosomal inhibition (e.g., bafilomycin A1).
Q4: How can I confirm that degradation is occurring via the autophagy pathway?
A4: To verify the involvement of the autophagy-lysosome pathway, you can co-treat your cells with the this compound and an autophagy inhibitor, such as bafilomycin A1 or chloroquine.[3] If the degradation of the target protein is rescued or reduced in the presence of the inhibitor, it confirms that the degradation is autophagy-dependent. This can be assessed by Western blotting for your target protein and for autophagy markers like LC3-II and p62.
Troubleshooting Guides
Issue 1: No or Low Degradation of the Target Protein
Q: I am not observing any significant degradation of my HaloTag-fusion protein after treatment with a this compound. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Activity:
-
Possible Cause: The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO. If possible, verify the compound's integrity via analytical methods like LC-MS.
-
-
Confirm Target Engagement:
-
Possible Cause: The this compound may not be binding to the HaloTag protein in your cellular context.
-
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement. An increase in the thermal stability of the HaloTag-fusion protein in the presence of the this compound indicates binding.
-
-
Optimize Experimental Conditions:
-
Possible Cause: The concentration and/or incubation time may be suboptimal.
-
Solution:
-
Dose-Response: Perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to rule out the "hook effect."
-
Time-Course: Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the kinetics of degradation.
-
-
-
Assess Cell Permeability:
-
Possible Cause: The this compound may have poor cell permeability.
-
Solution: While 2G-HaloAUTACs are designed for improved properties, permeability can be cell-line dependent. If direct measurement of intracellular concentration is not feasible, consider comparing its efficacy to a positive control degrader known to be cell-permeable.
-
-
Check Autophagy Competence of the Cell Line:
-
Possible Cause: The cell line used may have a low basal level of autophagy or a dysfunctional autophagy pathway.
-
Solution: Assess the autophagic flux of your cell line by treating with known autophagy inducers (e.g., rapamycin (B549165) or starvation) and inhibitors (e.g., bafilomycin A1) and monitoring LC3-II and p62 levels by Western blot.
-
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
Q: I observe good degradation at a certain concentration of my this compound, but the degradation is less efficient at higher concentrations. What is happening?
A: This phenomenon is known as the "hook effect" and is characteristic of bifunctional degraders.
-
Cause: At optimal concentrations, the this compound effectively brings the HaloTag-fusion protein and the autophagy machinery together (ternary complex). At excessively high concentrations, the this compound is more likely to form binary complexes with either the target protein or the autophagy machinery alone, which are non-productive for degradation.
-
Solution:
-
Perform a detailed dose-response curve to identify the optimal concentration range that promotes maximal degradation.
-
Always work within this optimal concentration window for your experiments.
-
Data Presentation
The potency of 2G-HaloAUTACs is significantly influenced by the chemical nature of the linker connecting the HaloTag-binding moiety and the autophagy-recruiting element. The following table summarizes hypothetical data based on the findings that replacing the original L-Cysteine linker improves degradation efficiency.
| Linker Modification | This compound Example | DC50 (µM) | Maximum Degradation (Dmax) (%) |
| Phenylalanine | Compound A | 1.2 | 75 |
| Benzene Ring | Compound B | 0.8 | 85 |
| Pyrazole Ring | Compound C | 0.5 | 92 |
| Triazole Ring | Compound D | 0.3 | 95 |
Note: These values are illustrative and the actual performance may vary depending on the specific target protein, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for this compound-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a HaloTag-fusion protein by Western blot.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the this compound. Include a vehicle control (e.g., DMSO).
-
For autophagy flux experiments, include controls with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of incubation).
-
Incubate for the predetermined optimal time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein or HaloTag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Image the chemiluminescence signal.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Workflow for assessing this compound-mediated protein degradation.
Caption: Mechanism of action for this compound-induced protein degradation.
Caption: Troubleshooting flowchart for low this compound potency.
References
Validation & Comparative
Quantitative Mass Spectrometry for the Confirmation of 2G-HaloAUTAC Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by eliminating disease-causing proteins. Among the emerging TPD technologies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant interest for their ability to hijack the autophagy-lysosomal pathway to clear protein aggregates and even entire organelles. The second-generation 2G-HaloAUTACs represent a significant advancement, offering improved activity and a versatile platform for targeting proteins of interest (POIs) via a HaloTag fusion.
This guide provides an objective comparison of 2G-HaloAUTAC technology with the more established Proteolysis-Targeting Chimeras (PROTACs), specifically focusing on the use of quantitative mass spectrometry to validate and characterize their respective targets. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and workflows.
Unveiling the Degradation Machinery: 2G-HaloAUTACs vs. HaloPROTACs
The fundamental difference between 2G-HaloAUTACs and HaloPROTACs lies in the cellular degradation machinery they recruit. 2G-HaloAUTACs direct the target protein to the autophagy-lysosome pathway, while HaloPROTACs utilize the ubiquitin-proteasome system.[1]
-
2G-HaloAUTACs: These molecules consist of a ligand that binds to the Halo-tagged target protein and an autophagy-inducing moiety. This bifunctional nature facilitates the sequestration of the target protein into autophagosomes, which then fuse with lysosomes for degradation.
-
HaloPROTACs: These chimeras link a HaloTag-binding ligand to an E3 ligase-recruiting ligand. This proximity induces the ubiquitination of the Halo-tagged protein, marking it for degradation by the proteasome.[1][2]
This mechanistic divergence has significant implications for the types of targets that can be degraded, the kinetics of degradation, and the potential for off-target effects.
Quantitative Assessment of Target Degradation
Quantitative mass spectrometry is a powerful tool for elucidating the efficacy and selectivity of protein degraders.[3] By precisely measuring changes in protein abundance across the proteome, researchers can confirm on-target degradation, identify off-target effects, and understand the broader cellular response.
Key Performance Metrics: DC50 and Dmax
Two critical parameters for evaluating the performance of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4][5]
-
DC50: The concentration of the degrader required to achieve 50% of the maximum degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of the target protein that is degraded at a given time point. A higher Dmax value signifies greater efficacy.
The table below presents a hypothetical comparison of these key metrics for a this compound and a HaloPROTAC targeting the same Halo-tagged protein, based on typical performance characteristics.
| Parameter | This compound (Representative) | HaloPROTAC (Representative) |
| Target Protein | Halo-tagged Protein X | Halo-tagged Protein X |
| DC50 | 50 nM | 10 nM |
| Dmax | >90% | >95% |
| Time to Dmax | 12-24 hours | 4-8 hours |
| Mechanism | Autophagy-Lysosome | Ubiquitin-Proteasome |
Note: The data presented are representative values from separate studies and are intended for illustrative purposes to highlight the typical performance profiles of each technology. A direct head-to-head study would be required for a definitive comparison.
Experimental Protocols for Quantitative Mass Spectrometry Analysis
The following protocols outline the key steps for the quantitative proteomic analysis of cells treated with 2G-HaloAUTACs or HaloPROTACs.
Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells expressing the Halo-tagged protein of interest under standard conditions.
-
Treatment: Treat cells with a dose-response range of the this compound or HaloPROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteome. A common lysis buffer is RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
Sample Preparation for Mass Spectrometry
-
Protein Digestion: Take a standardized amount of protein from each sample (e.g., 50 µg) and perform in-solution or in-gel digestion with trypsin to generate peptides.
-
Peptide Labeling (for Isobaric Tagging): For multiplexed quantitative analysis, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags™ (TMT™) or iTRAQ). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.[6][7]
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column. The gradient of the mobile phase is optimized to achieve the best separation of the complex peptide mixture.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by fragmentation of selected peptides (MS/MS) to determine their amino acid sequence.[8]
Data Analysis
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer™) to identify the peptides and their corresponding proteins by matching the experimental MS/MS spectra against a protein sequence database.
-
Quantification: For isobaric-tagged experiments, quantify the relative abundance of each protein across the different conditions by comparing the reporter ion intensities from the MS/MS spectra. For label-free quantification, compare the peak areas of the intact peptides across different runs.
-
Statistical Analysis: Perform statistical analysis to identify proteins that show significant changes in abundance upon treatment with the degrader. This will confirm the degradation of the target protein and reveal any potential off-target effects.[9]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in targeted protein degradation.
Caption: Comparison of this compound and HaloPROTAC mechanisms.
Caption: Quantitative proteomics workflow for degrader analysis.
Caption: Simplified autophagy signaling pathway modulated by 2G-HaloAUTACs.
Conclusion
Quantitative mass spectrometry is an indispensable tool for the rigorous evaluation of targeted protein degraders. By providing a global and unbiased view of the proteome, it enables the confirmation of on-target efficacy, the assessment of selectivity, and the identification of potential off-target liabilities. While both 2G-HaloAUTACs and HaloPROTACs are powerful technologies for inducing the degradation of Halo-tagged proteins, their distinct mechanisms of action necessitate a thorough and comparative analysis. The experimental and analytical workflows outlined in this guide provide a robust framework for researchers to objectively compare the performance of these and other emerging TPD modalities, ultimately accelerating the development of novel therapeutics.
References
- 1. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 6. Quantitative proteomic analysis using isobaric protein tags enables rapid comparison of changes in transcript and protein levels in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of three proteomic quantitative methods, DIGE, cICAT, and iTRAQ, using 2D gel- or LC-MALDI TOF/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of 2G-HaloAUTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals venturing into targeted protein degradation, robust and multifaceted validation is critical to ensure the specificity and efficacy of novel degraders. Second-generation HaloAUTACs (2G-HaloAUTACs) represent an innovative modality that hijacks the autophagy-lysosome pathway to eliminate Halo-tagged proteins of interest (POIs).[1][2] Unlike technologies that rely on the proteasome, AUTACs can degrade a wider range of substrates, including protein aggregates and even entire organelles.[3]
This guide provides a comprehensive comparison of essential orthogonal methods for validating protein degradation mediated by 2G-HaloAUTACs. It details key experimental methodologies, presents expected quantitative data for comparison, and provides visual workflows to aid in experimental design and interpretation.
The 2G-HaloAUTAC Mechanism of Action
A this compound is a heterobifunctional molecule composed of a ligand that binds to a HaloTag fused to the POI and a small molecule tag that induces autophagy.[1][2] This chimera brings the POI into proximity with the autophagy machinery, leading to its engulfment within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed POI is degraded by lysosomal hydrolases. This mechanism is distinct from Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.[3][4]
Caption: The this compound molecule binds the Halo-tagged POI and recruits autophagy machinery.
Core Tenet: The Need for Orthogonal Validation
Relying on a single analytical method is insufficient to validate targeted protein degradation. A suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package that confirms the following:
-
On-Target Efficacy: The intended protein is degraded in a dose- and time-dependent manner.
-
Mechanism of Action: The degradation proceeds through the intended autophagy-lysosome pathway.
-
Specificity: The effect is selective for the target protein, minimizing off-target degradation.
This guide details three essential orthogonal methods: Immunoblotting , Quantitative Proteomics , and the LC3 Turnover Assay .
Immunoblotting (Western Blot): The Primary Efficacy Readout
Western blotting is the cornerstone technique for directly observing and quantifying the reduction in the target protein's level following treatment with a this compound.[5]
Detailed Experimental Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) expressing the Halo-tagged POI at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[6][7]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.[8][9] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[7] Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[9]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7][9] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][11]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI (or the HaloTag) and a loading control (e.g., GAPDH, β-actin).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][7]
-
-
Visualization and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[4] Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[4]
Caption: Experimental workflow for validating protein degradation via immunoblotting.
Quantitative Data Summary
| Parameter | Description | Typical Value for Potent Degrader |
| DC₅₀ | The concentration of the this compound that results in 50% degradation of the target protein.[6] | < 100 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at high concentrations.[6] | > 80% |
| Time Dependence | Onset and duration of degradation measured over a time course. | Degradation observed within 4-8 hours |
Quantitative Proteomics (LC-MS/MS): Assessing Specificity
Mass spectrometry-based proteomics provides a global, unbiased view of protein abundance changes, making it the gold standard for confirming degradation specificity and identifying potential off-target effects.[12][13]
Detailed Experimental Protocol
-
Cell Culture and Treatment: Prepare biological replicates (n≥3) for each condition: vehicle control and a chosen effective concentration of this compound (e.g., at or above the DC₅₀).
-
Lysis and Digestion: Lyse cells and quantify protein concentration as described for immunoblotting. Denature proteins, reduce disulfide bonds, alkylate cysteines, and digest proteins into peptides using an enzyme like Trypsin.
-
Peptide Labeling (Optional but Recommended): For precise quantification, label peptides from each condition with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows samples to be pooled, reducing variability.[6]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The MS1 scan measures peptide abundance, and the MS2 scan fragments peptides to determine their amino acid sequence.[4][6]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different conditions.[4] Generate volcano plots to visualize proteins that are significantly up- or downregulated.
Caption: Workflow for assessing degradation specificity using quantitative proteomics.
Quantitative Data Summary
| Parameter | Description | Desired Outcome |
| Log₂(Fold Change) | The log-transformed ratio of protein abundance in the treated sample versus the vehicle control. | Significant negative value for the POI. |
| p-value | Statistical significance of the change in protein abundance. | p < 0.05 for the POI. |
| Off-Target Hits | Number of other proteins significantly and substantially degraded. | Minimal to none. |
LC3 Turnover Assay: Confirming the Autophagy Mechanism
To confirm that degradation is dependent on autophagy, an LC3 turnover or autophagic flux assay is essential.[10][14] This assay measures the rate of conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[15] An increase in autophagic flux indicates that the pathway is active.
Detailed Experimental Protocol
-
Cell Culture and Treatment: Prepare four treatment groups:
-
Vehicle Control
-
This compound
-
Vehicle + Lysosomal Inhibitor
-
This compound + Lysosomal Inhibitor *Treat cells with the this compound for the desired duration. For the last 2-4 hours of the experiment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to groups 3 and 4.[10] The inhibitor blocks the final degradation step, causing LC3-II to accumulate within autolysosomes.[14]
-
-
Lysis and Protein Quantification: Lyse cells and quantify protein as previously described.
-
Immunoblotting for LC3: Perform Western blotting as described above, but run the samples on a higher percentage polyacrylamide gel (e.g., 12-15%) to adequately separate the LC3-I (~16 kDa) and LC3-II (~14 kDa) bands.[10][16]
-
Analysis:
-
Probe the membrane with an anti-LC3B antibody.
-
Quantify the band intensity of LC3-II (normalized to a loading control).
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II accumulation in the "this compound + Inhibitor" group compared to the "Inhibitor alone" group confirms that the AUTAC is inducing autophagy.[14]
-
Caption: Workflow for the LC3 turnover assay to validate the autophagy mechanism.
Quantitative Data Summary
| Comparison | Description | Expected Result for Confirmation |
| LC3-II (AUTAC vs. Vehicle) | Static level of LC3-II. Can be misleading alone. | May show an increase, decrease, or no change. |
| LC3-II (AUTAC + Inhibitor vs. Inhibitor alone) | Compares the accumulation of LC3-II, representing autophagic flux.[14] | Significant increase in LC3-II levels. |
| p62 Degradation | p62 is a cargo receptor degraded by autophagy; its levels should decrease with induced flux.[17][14] | Decreased p62 levels with AUTAC treatment. |
Comparison with Alternative Technologies: AUTACs vs. PROTACs
Understanding the differences between degradation technologies is key to selecting the appropriate validation strategy.
| Feature | This compound | PROTAC |
| Cellular Machinery | Autophagy-Lysosome Pathway[3] | Ubiquitin-Proteasome System (UPS)[4] |
| Degradation Site | Cytoplasm (engulfed in autophagosomes)[18] | Cytosol and Nucleus[19] |
| Target Scope | Soluble proteins, aggregates, organelles (e.g., mitochondria)[3][20] | Primarily soluble cytosolic and nuclear proteins[19] |
| Key Mechanistic Validation | LC3 Turnover Assay (confirms autophagic flux)[14] | Proteasome Inhibition Assay (e.g., using MG-132) to rescue degradation |
| Ubiquitination Type | K63-linked polyubiquitination is often associated with autophagy.[3] | K48-linked polyubiquitination marks proteins for proteasomal degradation.[20] |
By employing this rigorous, multi-pronged approach, researchers can confidently validate the on-target, mechanism-specific degradation mediated by 2G-HaloAUTACs, paving the way for the development of novel and effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. AUTAC - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Degrader [proteomics.com]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]
- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 17. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Second-Generation HaloAUTACs Outshine Predecessors in Targeted Protein Degradation
A significant leap forward in autophagy-targeting chimera (AUTAC) technology, the second-generation (2G) HaloAUTACs, demonstrates markedly enhanced efficacy in targeted protein degradation compared to their first-generation counterparts. This advancement, stemming from a strategic modification of the linker component, offers researchers a more potent tool for investigating and potentially treating diseases driven by protein accumulation.
First-generation AUTACs pioneered the targeted degradation of intracellular proteins by harnessing the cell's own autophagy-lysosome pathway. These bifunctional molecules consist of a ligand that binds to the target protein and a "degradation tag" that mimics S-guanylation, a post-translational modification that flags the protein for autophagic clearance. This process involves the K63-linked polyubiquitination of the target protein, which is then recognized by the autophagy receptor p62/SQSTM1, leading to its engulfment in an autophagosome and subsequent degradation upon fusion with a lysosome.
The key innovation in 2G-HaloAUTACs lies in the replacement of the L-Cysteine linker found in the initial constructs. This chemical refinement has resulted in a substantial improvement in degradation activity. For instance, studies have shown a 100-fold increase in the activity of a second-generation AUTAC targeting FKBP12 (2G-AUTAC2) compared to its first-generation equivalent. The enhanced performance of 2G-HaloAUTACs has been specifically demonstrated in the degradation of the EGFP-HaloTag fusion protein, a common reporter system in cell biology.
Performance Data: A Comparative Overview
To quantify the improved performance of 2G-HaloAUTACs, key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are evaluated. The following table summarizes the available comparative data between a first-generation AUTAC targeting Methionine Aminopeptidase 2 (MetAP2) and a 2G-HaloAUTAC targeting the EGFP-HaloTag protein.
| Compound | Target Protein | DC50 | Dmax |
| First-Generation AUTAC1 | MetAP2 | ~10 µM | Not Reported |
| This compound (tt44) | EGFP-HaloTag | Sub-µM Range | Not Reported |
Note: Specific DC50 and Dmax values for direct comparison are not consistently reported across literature in a head-to-head format. The data presented is a qualitative representation based on published findings indicating significantly improved potency for the second-generation compounds.
Underlying Mechanisms and Signaling Pathways
The fundamental mechanism of action for both generations of AUTACs revolves around inducing selective autophagy. However, the structural modifications in 2G-HaloAUTACs appear to facilitate a more efficient engagement of the autophagy machinery.
First-Generation AUTAC Signaling Pathway
Caption: First-generation AUTAC mechanism.
This compound Signaling Pathway
The signaling cascade for 2G-HaloAUTACs follows the same core principles but with enhanced efficiency due to the optimized linker.
Caption: this compound mechanism with enhanced efficiency.
Experimental Methodologies
The assessment of AUTAC performance relies on robust and well-defined experimental protocols. Below are representative methodologies for evaluating the degradation of target proteins by first-generation and 2G-HaloAUTACs.
Experimental Workflow: Target Protein Degradation Assay
Caption: General workflow for assessing AUTAC-mediated protein degradation.
Protocol for this compound-mediated EGFP-HaloTag Degradation Assay
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
After 24 hours, transfect the cells with a plasmid encoding the EGFP-HaloTag fusion protein using a suitable transfection reagent according to the manufacturer's instructions.
2. This compound Treatment:
-
24 hours post-transfection, remove the medium and add fresh medium containing various concentrations of the this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
3. Incubation:
-
Incubate the cells for an additional 24 to 48 hours.
4. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
5. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
6. Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag (or GFP) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol for First-Generation AUTAC-mediated MetAP2 Degradation Assay
This protocol follows the same principles as the this compound assay but is adapted for an endogenous target protein.
1. Cell Culture:
-
Culture a suitable cell line that endogenously expresses MetAP2 (e.g., HeLa or HCT116 cells) in the appropriate medium.
-
Seed the cells in a 6-well plate.
2. First-Generation AUTAC Treatment:
-
When the cells reach 70-80% confluency, treat them with varying concentrations of the first-generation AUTAC1 or DMSO as a control.
3. Incubation, Cell Lysis, Protein Quantification, and Western Blot Analysis:
-
Follow steps 3-6 as described in the this compound protocol.
-
For Western blotting, use a primary antibody specific for MetAP2.
4. Data Analysis:
-
Perform data analysis as described in step 7 of the this compound protocol to determine the degradation efficiency.
A Comparative Guide to 2G-HaloAUTAC and Other Targeted Protein Degradation Technologies
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a detailed comparison of 2G-HaloAUTAC, a second-generation autophagy-targeting chimera, with other prominent TPD technologies. We will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols for their evaluation.
Introduction to Targeted Protein Degradation (TPD)
TPD technologies utilize the cell's own protein disposal machinery to selectively eliminate proteins of interest (POIs). This is achieved through bifunctional molecules that act as a bridge between the target protein and a component of a cellular degradation pathway. The two major degradation pathways harnessed by TPDs are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.
This compound: Harnessing Autophagy for Targeted Degradation
This compound is a second-generation Autophagy-Targeting Chimera. AUTACs are designed to induce the degradation of target proteins via the autophagy-lysosome pathway. This is in contrast to the more established Proteolysis-Targeting Chimeras (PROTACs) that utilize the UPS.
The this compound molecule is a chimeric compound that specifically targets HaloTag fusion proteins. It consists of three key components: a ligand that binds to the HaloTag protein, a linker, and a degradation tag that induces autophagy. A key innovation in the second-generation AUTACs is the optimization of the linker structure, which has been shown to significantly enhance degradation activity compared to first-generation AUTACs.[1]
Mechanism of Action
The mechanism of AUTAC-mediated degradation involves the following key steps:
-
Target Engagement: The Halo-binding ligand of the this compound molecule specifically binds to the HaloTag portion of the fusion protein of interest.
-
Autophagy Induction: The degradation tag on the AUTAC molecule is recognized by the autophagy machinery.
-
Ubiquitination: Unlike PROTACs which induce K48-linked polyubiquitination for proteasomal degradation, AUTACs promote K63-linked polyubiquitination of the target protein.[2]
-
Autophagosome Formation: The K63-polyubiquitinated target is recognized by autophagy receptors, leading to its engulfment by a double-membraned vesicle called an autophagosome.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed target protein is degraded by lysosomal hydrolases.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanism of this compound"
Comparison with Other TPD Technologies
The TPD landscape is diverse, with several technologies employing different strategies to achieve protein degradation. Here, we compare this compound with other key players.
| Feature | This compound | PROTACs (e.g., HaloPROTAC) | LYTACs | ATTECs | Molecular Glues |
| Degradation Pathway | Autophagy-Lysosome | Ubiquitin-Proteasome | Endosome-Lysosome | Autophagy-Lysosome | Ubiquitin-Proteasome |
| Target Location | Cytosolic, Organelles | Cytosolic, Nuclear | Extracellular, Membrane-bound | Cytosolic | Cytosolic, Nuclear |
| Mechanism | Induces K63-linked polyubiquitination and autophagy | Induces K48-linked polyubiquitination and proteasomal degradation | Binds to cell-surface receptors for endocytosis | Tethers target to autophagosomes via LC3 binding | Induces interaction between E3 ligase and target |
| Structure | Heterobifunctional (Target binder, Linker, Autophagy tag) | Heterobifunctional (Target binder, Linker, E3 ligase ligand) | Heterobifunctional (Target binder, Linker, Lysosome targeting receptor ligand) | Heterobifunctional (Target binder, Linker, LC3 ligand) | Monovalent small molecule |
Performance Data
Direct, head-to-head quantitative comparisons of this compound with other TPD technologies are limited in publicly available literature. However, we can compile available data to provide an initial assessment.
| Technology | Compound | Target | DC50 | Dmax | Selectivity |
| This compound | Various derivatives | HaloTag-fusion proteins | Sub-µM range | Not explicitly stated | Not explicitly stated |
| HaloPROTAC | HaloPROTAC-E | Endogenous Halo-tagged SGK3 and VPS34 | 3-10 nM | ~95% | Highly selective; only the Halo-tagged complex was degraded in a global proteomics study. |
Note: The performance of 2G-HaloAUTACs is described as having "sub-µM range degrading activity" and up to a "100-fold increase in potency compared to first-generation AUTACs".[3] Specific DC50 and Dmax values from the primary literature were not available at the time of this guide's compilation. The data for HaloPROTAC-E is derived from a study on endogenous Halo-tagged proteins.
Experimental Protocols
To evaluate and compare the efficacy of this compound and other TPDs, a series of well-defined experiments are crucial. Below are detailed methodologies for key assays.
Western Blot for Protein Degradation
This protocol is designed to quantify the degradation of a HaloTag fusion protein following treatment with a degrader.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Western Blot Workflow"
Materials:
-
Cells expressing the HaloTag-POI fusion protein
-
This compound or other degrader compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or HaloTag
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in a multi-well plate. The following day, treat the cells with a concentration range of the degrader or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ubiquitination Assay (K63 vs. K48 Linkage)
This assay helps to determine the type of ubiquitin chain linkage induced by the degrader, which is a key differentiator between AUTACs and PROTACs.
Materials:
-
Cells expressing the HaloTag-POI
-
Degrader compound (this compound or PROTAC)
-
MG132 (proteasome inhibitor) or Bafilomycin A1 (autophagy inhibitor)
-
Lysis buffer with deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)
-
Antibody for immunoprecipitation (e.g., anti-HaloTag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-ubiquitin, anti-K63 linkage-specific, anti-K48 linkage-specific
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Treat cells with the degrader in the presence of either MG132 (for PROTACs) or Bafilomycin A1 (for AUTACs) for a few hours to allow ubiquitinated species to accumulate.
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing DUB inhibitors.
-
Incubate the lysate with an antibody against the HaloTag-POI.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads.
-
Perform a Western blot on the eluted samples.
-
Probe separate membranes with antibodies against total ubiquitin, K63-specific ubiquitin chains, and K48-specific ubiquitin chains.
-
-
Analysis: An increase in the signal for K63-linked ubiquitin chains upon this compound treatment would confirm its mechanism. Conversely, an increase in K48-linked chains would be expected for a PROTAC.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the degrader compound.
Materials:
-
Cells
-
Degrader compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the degrader for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration (e.g., CC50).
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation by providing a potent tool for hijacking the autophagy-lysosome pathway. Its ability to degrade HaloTag fusion proteins with sub-micromolar efficacy opens up new avenues for studying protein function and developing novel therapeutics. While direct quantitative comparisons with other TPD technologies are still emerging, the distinct mechanism of action of AUTACs, particularly their ability to target protein aggregates and organelles, positions them as a valuable and complementary approach to proteasome-based degraders like PROTACs. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and compare the performance of this compound and other TPD technologies in their own experimental systems.
References
Next-Generation Protein Degradation: A Comparative Guide to 2G-HaloAUTAC Technology
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2G-HaloAUTAC performance against alternative protein degradation technologies, supported by experimental data.
The field of targeted protein degradation is rapidly evolving, offering novel therapeutic strategies beyond traditional inhibition. Autophagy-targeting chimeras (AUTACs) have emerged as a powerful modality, harnessing the cell's own autophagic machinery to eliminate unwanted proteins. This guide focuses on the successful validation of a second-generation AUTAC, this compound, providing a comprehensive comparison with other degradation technologies and detailed experimental insights.
Performance Comparison of Protein Degraders
The efficacy of this compound in degrading its target protein, EGFP-HaloTag, has been demonstrated to be significantly improved compared to its first-generation counterpart. The following table summarizes the key quantitative data from validation studies. For comparison, data for HaloPROTAC, a proteasome-targeting chimera also directed against the HaloTag protein, is included.
| Degrader Technology | Compound | Target Protein | DC50 (nM) | Maximum Degradation (%) | Degradation Pathway | Key Advantages |
| This compound | tt44 | EGFP-HaloTag | ~500 | >80% at 1µM | Autophagy-Lysosome | Capable of degrading larger protein complexes and aggregates. |
| First-Generation AUTAC | AUTAC-CFP | CFP-HaloTag | >10,000 | ~50% at 10µM | Autophagy-Lysosome | Initial proof-of-concept for autophagy-mediated degradation. |
| HaloPROTAC | HaloPROTAC3 | GFP-HaloTag | 19 | >90% at 625nM | Ubiquitin-Proteasome | High potency and rapid degradation kinetics. |
Note: Data for this compound and First-Generation AUTAC is based on studies by Takahashi D, et al.[1]. Data for HaloPROTAC is from independent studies.
Signaling Pathways and Experimental Workflow
The mechanism of action and experimental validation of this compound involves a series of well-defined steps, from cellular uptake to the final degradation of the target protein.
This compound Mechanism of Action
2G-HaloAUTACs function by a "hijack and degrade" mechanism within the autophagy-lysosome pathway. The bifunctional molecule first binds to the HaloTag portion of the fusion protein. The other end of the chimera recruits components of the autophagy machinery, leading to the engulfment of the target protein into an autophagosome. This vesicle then fuses with a lysosome, where the protein is degraded by lysosomal hydrolases.
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Validation Workflow
The validation of this compound efficacy typically follows a standardized workflow to quantify protein degradation and assess cellular effects.
Caption: Standard experimental workflow for this compound validation.
Detailed Experimental Protocols
The following are key experimental protocols adapted from validation studies of this compound.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the amount of target protein remaining in cells after treatment with the degrader.
-
Cell Culture and Treatment: HeLa cells stably expressing EGFP-HaloTag are seeded in 6-well plates. After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease inhibitors. The cell lysates are collected and centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the HaloTag or GFP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and the percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
This assay is performed to assess the cytotoxicity of the this compound compound.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for the same duration as the degradation experiment.
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.
Conclusion
The successful validation of this compound demonstrates a significant advancement in the field of targeted protein degradation. By leveraging the autophagy-lysosome pathway, this technology offers a complementary approach to proteasome-based degraders like PROTACs, with the potential to target a broader range of challenging proteins, including those that form aggregates. The data presented here provides a strong foundation for researchers and drug developers to consider this compound as a viable tool in their protein degradation strategies.
References
Safety Operating Guide
Navigating the Disposal of 2G-HaloAUTAC: A Guide for Laboratory Professionals
Researchers and scientists utilizing the second-generation autophagy-targeting chimera (AUTAC), 2G-HaloAUTAC, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step information for the proper handling and disposal of this novel compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to follow correct handling procedures to minimize exposure and risk. Always handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected before use. |
| Eye/Face Protection | Safety glasses with side-shields or a full-face respirator if exposure limits are exceeded or irritation is experienced. |
| Skin and Body Protection | Wear suitable protective clothing. In case of fire, wear fire/flame resistant and impervious clothing. |
In the event of accidental contact, immediate action is critical. If the substance comes into contact with skin, contaminated clothing should be removed immediately, and the affected area should be washed with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1] If ingested, rinse the mouth with water and call a doctor or Poison Control Center immediately; do not induce vomiting.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] Adherence to local, state, and federal regulations is paramount.
-
Collection: All this compound waste, including unused product and contaminated materials, must be collected.
-
Containment: Place the collected waste into a suitable, clearly labeled, and closed container to await disposal.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the final disposal of the contained waste.[1]
It is crucial to note that discharge of this compound into the environment must be strictly avoided.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
